molecular formula C6H11NO4 B12380211 Aminoadipic acid-d6

Aminoadipic acid-d6

货号: B12380211
分子量: 167.19 g/mol
InChI 键: OYIFNHCXNCRBQI-NMFSSPJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aminoadipic acid-d6 is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H11NO4

分子量

167.19 g/mol

IUPAC 名称

5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2

InChI 键

OYIFNHCXNCRBQI-NMFSSPJFSA-N

手性 SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O

规范 SMILES

C(CC(C(=O)O)N)CC(=O)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Aminoadipic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of deuterated Aminoadipic acid (Aminoadipic acid-d6). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. Herein, we present available data on isotopic purity from various suppliers, detail the common experimental protocols for its determination, and illustrate its relevance in metabolic pathways.

Introduction

Aminoadipic acid, an intermediate in the metabolism of the essential amino acid lysine (B10760008), is a molecule of significant interest in biomedical research. Its deuterated analogue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.[1] The utility of this compound is intrinsically linked to its isotopic purity—the degree to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms at specific molecular positions. High isotopic purity is crucial for the accuracy and sensitivity of experimental results.

Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for lot-specific data. Below is a summary of publicly available data.

SupplierProduct NameIsotopic Purity (%)Notes
MedChemExpressThis compound96.99Purity value is provided on the product webpage.[1]
Cambridge Isotope Laboratories, Inc.DL-2-Aminoadipic acid (2,5,5-D₃, 98%)98This is a d3 isotopologue, not d6.
Santa Cruz Biotechnologyrac α-Aminoadipic Acid-d6 (Major)Not specifiedRefer to Certificate of Analysis for lot-specific data.[2]
LGC Standardsrac Alpha-Aminoadipic Acid-d6 (Major)Not specifiedCertificate of Analysis provides lot-specific data.[3]
Clinivexrac Alpha-Aminoadipic Acid-d6 (Major)Not specifiedRecommended to consult the Certificate of Analysis.[4]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry-Based Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing isotopic enrichment.

Principle: These methods separate the analyte of interest from other components in a sample, and then measure the mass-to-charge ratio (m/z) of the ionized molecules. The presence of deuterium atoms increases the mass of the molecule, allowing for the differentiation and quantification of deuterated and non-deuterated species.

Generalized LC-MS/MS Protocol for Amino Acid Analysis:

  • Sample Preparation: A known concentration of the sample containing this compound is prepared. For complex matrices like plasma, a protein precipitation step using an agent like sulfosalicylic acid is often employed.[5]

  • Internal Standard: A suitable internal standard is added to the sample. For the analysis of aminoadipic acid, a stable isotope-labeled analog is the ideal choice.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system. A column with appropriate chemistry (e.g., HILIC for polar compounds like amino acids) is used to separate Aminoadipic acid from other sample components.[5]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the different isotopologues of Aminoadipic acid (i.e., molecules with varying numbers of deuterium atoms).

  • Data Analysis: The relative intensities of the ion signals corresponding to the fully deuterated (d6), partially deuterated (d1-d5), and non-deuterated (d0) forms of Aminoadipic acid are measured. The isotopic purity is calculated based on the ratio of the desired isotopologue to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment.

Principle: ¹H NMR (Proton NMR) can be used to detect the residual protons in a deuterated molecule. By comparing the integral of the signals from these residual protons to a known internal standard, the degree of deuteration can be determined. ²H NMR (Deuterium NMR) directly detects the deuterium nuclei, and the resulting spectrum can confirm the presence and location of the deuterium atoms.[6]

Generalized NMR Protocol for Isotopic Purity:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O). A known quantity of an internal standard with a distinct NMR signal is added.

  • ¹H NMR Analysis: A high-resolution ¹H NMR spectrum is acquired. The signals corresponding to the residual protons on the carbon backbone of Aminoadipic acid are identified and integrated. The ratio of these integrals to the integral of the internal standard is used to calculate the percentage of non-deuterated species.

  • ²H NMR Analysis: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.

Metabolic Pathway of Aminoadipic Acid

Aminoadipic acid is a key intermediate in the degradation pathway of lysine. Understanding this pathway is crucial for researchers using this compound as a tracer to study lysine metabolism.

Lysine_Degradation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipic_acid α-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Ketoadipic_acid α-Ketoadipic acid Aminoadipic_acid->Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA Ketoadipic_acid->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Caption: Simplified pathway of lysine degradation to Acetyl-CoA.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Calculation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Internal_Standard Addition of Internal Standard Dissolution->Internal_Standard LC_MS LC-MS Analysis Internal_Standard->LC_MS NMR NMR Analysis Internal_Standard->NMR MS_Data Mass Spectra Analysis LC_MS->MS_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data Calculation Isotopic Purity Calculation MS_Data->Calculation NMR_Data->Calculation Result Final Purity Value Calculation->Result

Caption: General workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of research findings. This technical guide has summarized the currently available data on its purity, outlined the standard analytical methods for its determination, and provided context for its use in metabolic research. It is strongly recommended that researchers always refer to the lot-specific Certificate of Analysis provided by the supplier to obtain the most accurate and detailed information regarding the isotopic purity of the material they are using. As analytical techniques continue to advance, more precise and detailed characterization of such stable isotope-labeled compounds will further enhance their utility in scientific discovery.

References

A Technical Guide to the Synthesis and Purification of Deuterated Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated aminoadipic acid. Given the rising importance of deuterated compounds in mechanistic studies and as metabolic tracers, this document outlines plausible synthetic routes, detailed experimental protocols, purification strategies, and expected quantitative outcomes. The information presented herein is curated for professionals in the fields of chemical synthesis, drug discovery, and metabolic research.

Introduction

Deuterated aminoadipic acid is a stable isotope-labeled analog of α-aminoadipic acid, a key intermediate in the metabolism of lysine (B10760008) in many organisms. Its application in research is primarily as an internal standard for mass spectrometry-based quantification of endogenous aminoadipic acid and as a tracer to elucidate the flux through the lysine degradation and biosynthesis pathways. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating its detection and differentiation from the unlabeled endogenous counterpart without interfering with biological processes.

This guide details a potential synthetic pathway starting from L-lysine, followed by a proposed deuteration method at the α-carbon, and concludes with purification and analytical techniques.

Synthesis of L-α-Aminoadipic Acid

A plausible and documented route to L-α-aminoadipic acid begins with the readily available amino acid, L-lysine. This multi-step synthesis involves the conversion of the ε-amino group of lysine into a carboxylic acid.

Experimental Protocol: Synthesis of L-α-Aminoadipic Acid from L-Lysine

This protocol is adapted from established literature procedures for the conversion of L-lysine to L-α-aminoadipic acid.

Step 1: Protection of the α-Amino Group The α-amino group of L-lysine is first protected to ensure regioselective reaction at the ε-amino group. A common protecting group is benzyloxycarbonyl (Cbz).

  • Materials: L-lysine hydrochloride, sodium bicarbonate, benzyl (B1604629) chloroformate, dioxane, water.

  • Procedure:

    • Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Acidify the solution to precipitate the Nα-Cbz-L-lysine.

    • Filter, wash with cold water, and dry the product.

Step 2: Conversion of the ε-Amino Group to a Nitrile The protected lysine is then converted to the corresponding nitrile.

  • Materials: Nα-Cbz-L-lysine, sodium hypochlorite (B82951), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure:

    • The Nα-Cbz-L-lysine is oxidized with sodium hypochlorite to form an N,N-dichloro derivative.

    • This intermediate is then dehydrohalogenated using DBU to yield the nitrile, Nα-Cbz-2-amino-5-cyanopentanoic acid.

Step 3: Hydrolysis of the Nitrile and Deprotection The final step involves the hydrolysis of the nitrile to a carboxylic acid and the removal of the Cbz protecting group.

  • Materials: Nα-Cbz-2-amino-5-cyanopentanoic acid, hydrochloric acid.

  • Procedure:

    • Reflux the nitrile intermediate with 4 N HCl. This simultaneously hydrolyzes the cyano group to a carboxylic acid and cleaves the Cbz protecting group.

    • After the reaction is complete, the solution is concentrated to yield L-α-aminoadipic acid hydrochloride.

    • The free amino acid can be obtained by adjusting the pH to its isoelectric point.

α-Deuteration of L-α-Aminoadipic Acid

Direct deuteration at the α-carbon of amino acids can be achieved through various methods, often involving H-D exchange in a deuterated solvent under acidic or basic conditions, or through biocatalytic approaches. A common chemical method involves racemization and H-D exchange, which would necessitate a subsequent chiral resolution step if enantiopurity is required.

Proposed Experimental Protocol: α-Deuteration via Acid-Catalyzed H-D Exchange

This proposed protocol is based on general methods for the α-deuteration of amino acids.[1][2]

  • Materials: L-α-aminoadipic acid, acetic acid-d4, benzaldehyde, D2O.

  • Procedure:

    • Suspend L-α-aminoadipic acid in a mixture of acetic acid-d4 and a catalytic amount of benzaldehyde.

    • Heat the mixture under reflux for a specified period to facilitate the formation of a Schiff base intermediate, which promotes H-D exchange at the α-position.

    • After the exchange period, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting product will be racemic α-deuterated aminoadipic acid.

Note: This method leads to racemization. For enantiomerically pure L-α-[α-D]-aminoadipic acid, a subsequent chiral separation step would be necessary.

Purification of Deuterated Aminoadipic Acid

Purification is critical to remove unreacted starting materials, byproducts, and to isolate the desired deuterated amino acid with high purity. A combination of ion-exchange chromatography and crystallization is often effective.

Experimental Protocol: Purification by Ion-Exchange Chromatography
  • Materials: Crude deuterated aminoadipic acid, strong cation exchange resin (e.g., Dowex-50), ammonia (B1221849) solution, acetic acid.

  • Procedure:

    • Dissolve the crude product in water and adjust the pH to be acidic.

    • Load the solution onto a column packed with a strong cation exchange resin (H+ form).

    • Wash the column with deionized water to remove anionic and neutral impurities.

    • Elute the aminoadipic acid using a gradient of aqueous ammonia.

    • Collect the fractions containing the amino acid, as identified by a suitable method (e.g., ninhydrin (B49086) test).

    • Pool the relevant fractions and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Crystallization
  • Materials: Purified deuterated aminoadipic acid from ion-exchange, ethanol (B145695) or acetone (B3395972).

  • Procedure:

    • Dissolve the aminoadipic acid in a minimal amount of hot water.

    • Slowly add a miscible organic solvent such as ethanol or acetone until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Quantitative Data

Table 1: Estimated Yields for the Synthesis of L-α-Aminoadipic Acid

StepProductStarting MaterialEstimated Yield (%)
1Nα-Cbz-L-lysineL-lysine85-95
2Nα-Cbz-2-amino-5-cyanopentanoic acidNα-Cbz-L-lysine70-80
3L-α-Aminoadipic acidNα-Cbz-2-amino-5-cyanopentanoic acid80-90
Overall L-α-Aminoadipic acid L-lysine ~50-65

Table 2: Estimated Purity and Isotopic Enrichment for Deuterated Aminoadipic Acid

ParameterMethodExpected Value
Chemical PurityHPLC, NMR>98%
Isotopic Enrichment (α-deuteration)Mass Spectrometry, NMR>95% D
Enantiomeric Purity (after resolution)Chiral HPLC>99% ee

Visualizations

Lysine Degradation Pathway

The following diagram illustrates the metabolic pathway for lysine degradation, highlighting the position of α-aminoadipic acid as a key intermediate.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_Semialdehyde α-Aminoadipate-δ-semialdehyde Saccharopine->Aminoadipate_Semialdehyde Aminoadipic_Acid α-Aminoadipic acid Aminoadipate_Semialdehyde->Aminoadipic_Acid Ketoadipic_Acid α-Ketoadipic acid Aminoadipic_Acid->Ketoadipic_Acid Glutaryl_CoA Glutaryl-CoA Ketoadipic_Acid->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Caption: Lysine degradation pathway via saccharopine.

Experimental Workflow for Synthesis and Purification

This workflow diagram outlines the key stages in the production of deuterated aminoadipic acid.

Synthesis_Workflow Start Start: L-Lysine Synthesis Chemical Synthesis of L-α-Aminoadipic Acid Start->Synthesis Deuteration α-Deuteration (H-D Exchange) Synthesis->Deuteration Purification1 Ion-Exchange Chromatography Deuteration->Purification1 Purification2 Crystallization Purification1->Purification2 Analysis Purity and Enrichment Analysis (NMR, MS, HPLC) Purification2->Analysis End Final Product: Deuterated Aminoadipic Acid Analysis->End

Caption: Workflow for deuterated aminoadipic acid.

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the chemical structure and assess the degree of deuteration by observing the disappearance or reduction of the signal corresponding to the α-proton.

    • ²H NMR can be used to directly observe the incorporated deuterium.

    • ¹³C NMR provides confirmation of the carbon skeleton.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry is essential to confirm the exact mass of the deuterated molecule and to calculate the isotopic enrichment by comparing the intensities of the molecular ions of the labeled and unlabeled species.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase or ion-exchange HPLC is used to determine the chemical purity of the final product.

    • Chiral HPLC is necessary to determine the enantiomeric purity if a chiral resolution step is performed.

Conclusion

This technical guide provides a framework for the synthesis and purification of deuterated aminoadipic acid, a valuable tool for metabolic research. While the presented protocols for deuteration are based on established methods for other amino acids and may require optimization for this specific target, the overall strategy is robust and founded on well-documented chemical principles. The successful synthesis and purification of deuterated aminoadipic acid will enable more precise and detailed investigations into lysine metabolism and its role in health and disease.

References

An In-depth Technical Guide to Aminoadipic acid-d6: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Aminoadipic acid-d6, a deuterated stable isotope-labeled compound. It details its role as an internal standard in quantitative analyses and its place within key metabolic pathways.

Core Chemical and Physical Properties

This compound is a deuterated form of α-Aminoadipic acid, an intermediate in the metabolism of the essential amino acid, lysine (B10760008).[1][2] Its primary application in research is as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[2]

Table 1: General Properties of this compound

PropertyValueReferences
IUPAC Name 2-Aminohexanedioic acid-d6[3][4]
Synonyms (±)-α-Aminoadipic Acid-d6, DL-α-Aminoadipic Acid-d6[3][4]
Molecular Formula C₆H₅D₆NO₄[3]
Molecular Weight 167.19 g/mol [3]
CAS Number 2509058-79-9[2]
Unlabeled CAS 542-32-5[2]
Appearance White to off-white solid
Purity ≥98% (Isotopic)

Table 2: Physicochemical Data

PropertyValueNotesReferences
Melting Point 196 - 202 °C (decomposes)Data for the non-deuterated DL-form.[1]
Solubility Water: Slightly soluble (2.2 mg/mL) 1M HCl: Soluble (50 mg/mL)Data for the non-deuterated form.
Storage Store at 4°C, protected from light. For long-term storage in solvent, use -80°C (up to 6 months) or -20°C (up to 1 month).[4]

Experimental Protocols

The most common application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of endogenous α-Aminoadipic acid in biological matrices like plasma or serum.[2]

This protocol outlines a typical workflow for determining the concentration of α-Aminoadipic acid.

1. Preparation of Standards and Internal Standard:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled α-Aminoadipic acid and a separate 1 mg/mL stock solution of this compound (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl).

  • Calibration Standards: Create a series of calibration standards by spiking the unlabeled α-Aminoadipic acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to expected physiological levels.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent (e.g., acetonitrile). This solution will be used for sample processing.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To a 50 µL aliquot of each sample, add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex each sample vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a column suitable for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a gradient elution method that provides good retention and peak shape for α-Aminoadipic acid.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • α-Aminoadipic acid (Analyte): Q1: m/z 162.1 → Q3: m/z 98.1 (example transition, must be optimized).[5]

      • This compound (IS): Q1: m/z 168.2 → Q3: m/z 104.1 (example transition, must be optimized based on the d6 labeling pattern).

    • Optimize instrument parameters such as collision energy and declustering potential for both analyte and IS transitions.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of α-Aminoadipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the role of Aminoadipic acid in biological systems and its application in experimental settings.

α-Aminoadipic acid is a key intermediate in the degradation of lysine in mammals. The pathway primarily occurs in the mitochondria of liver cells.[6]

Lysine_Metabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AAA_semialdehyde α-Aminoadipate semialdehyde Saccharopine->AAA_semialdehyde Saccharopine dehydrogenase AAA α-Aminoadipic acid AAA_semialdehyde->AAA AKA α-Ketoadipic acid AAA->AKA Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA AKA->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA (Multiple Steps)

Caption: Simplified pathway of L-Lysine degradation via the α-Aminoadipic acid intermediate.

The following diagram illustrates the logical flow of a quantitative bioanalytical experiment using a stable isotope-labeled internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Spike with This compound (IS) Sample->IS Extract Protein Precipitation & Centrifugation IS->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (HILIC) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for quantification of an analyte using a stable isotope-labeled internal standard.

References

Aminoadipic Acid-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aminoadipic acid-d6, a deuterated form of α-aminoadipic acid, an important intermediate in lysine (B10760008) metabolism. This document details its molecular properties, its role in biochemical pathways, and its application in quantitative bioanalysis. Detailed experimental protocols for its use and synthesis are also provided, along with a visualization of its metabolic context.

Core Molecular and Physical Data

This compound is a stable isotope-labeled version of α-aminoadipic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of α-aminoadipic acid in biological samples.[1][2]

PropertyValueReference
Molecular Formula C6H5D6NO4[3][4][5][6]
Molecular Weight 167.19 g/mol [3][4][5][6]
Synonyms 2-Aminohexanedioic Acid-d6, (±)-α-Aminoadipic Acid-d6, 2-Aminoadipate-d6, DL-α-Aminoadipic Acid-d6[3][4]
Biochemical Role Intermediate in lysine metabolism, biomarker for diabetes risk.[7][1][7]

The Role of α-Aminoadipic Acid in Lysine Metabolism

α-Aminoadipic acid is a key metabolite in the degradation and synthesis of the essential amino acid lysine.[5][7] In mammals, lysine is primarily catabolized through the saccharopine pathway in the mitochondria.[8][9] This pathway converts lysine into α-aminoadipic acid, which is then further metabolized to α-ketoadipate and ultimately enters the tricarboxylic acid (TCA) cycle for energy production.[8] In some fungi and certain other organisms, the reverse of this pathway, known as the α-aminoadipate pathway, is responsible for the biosynthesis of lysine.[7][8]

Recent metabolomics studies have identified α-aminoadipic acid as a potential biomarker for predicting the risk of developing type 2 diabetes.[1] Elevated levels of α-aminoadipic acid have been associated with an increased future risk of the disease.[1]

Lysine_Metabolism cluster_mitochondria Mitochondria Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde Saccharopine dehydrogenase alpha_Aminoadipic_acid α-Aminoadipic acid alpha_Aminoadipic_semialdehyde->alpha_Aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid->alpha_Ketoadipic_acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_acid->Glutaryl_CoA α-Ketoadipate dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Quantitative_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation) Spiking->Sample_Prep LC_Separation LC Separation (HILIC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

References

A Technical Guide to Sourcing and Utilizing Aminoadipic Acid-d6 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Aminoadipic acid-d6, a deuterated stable isotope-labeled internal standard crucial for a wide range of research applications, particularly in mass spectrometry-based quantitative analysis. This document details the specifications from various suppliers, outlines experimental protocols for its use, and presents key concepts through illustrative diagrams.

Commercial Availability and Specifications

This compound is offered by several reputable suppliers catering to the research community. While specific product details can fluctuate, this section summarizes the available quantitative data to facilitate informed purchasing decisions.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Sizes
MedChemExpress This compoundHY-113328S1>95%Not specified1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology rac α-Aminoadipic Acid-d6 (Major)sc-219972A>98%Not specified1 mg, 5 mg
Clinivex rac Alpha-Aminoadipic Acid-d6 (Major)RCLS2L103574Not specifiedNot specifiedInquire for sizes
LGC Standards rac Alpha-Aminoadipic Acid-d6 (Major)TRC-A623502-1MGNot specifiedNot specified1 mg, 10 mg

Note: Purity and isotopic enrichment are critical parameters for internal standards. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier for lot-specific data before purchase.

Experimental Protocols: Utilizing this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry (MS) analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation and instrument response.

General Protocol for Amino Acid Analysis in Biological Matrices using LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or tissue homogenates, proteins must be removed. A common method is the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., trichloroacetic acid).

    • To 100 µL of sample, add 400 µL of cold acetonitrile containing a known concentration of this compound (e.g., 1 µM).

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and the internal standard.

  • Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase (e.g., 100 µL of 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Chromatography: Separation of amino acids is typically achieved using a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous (light) aminoadipic acid and the deuterated (heavy) internal standard need to be determined and optimized.

      • Aminoadipic acid (light): Determine the appropriate m/z transitions for your instrument.

      • This compound (heavy): Determine the appropriate m/z transitions for your instrument (precursor ion will be +6 Da compared to the light version).

  • Data Analysis: The peak area ratio of the endogenous aminoadipic acid to the this compound internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing Key Processes

To better understand the workflow and the underlying biological context, the following diagrams have been generated using Graphviz.

G Procurement and Use of this compound cluster_procurement Procurement cluster_experimental Experimental Workflow Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Purchase Purchase Request CoA->Purchase Receive & Log Receive & Log Purchase->Receive & Log Prepare Stock Solution Prepare Stock Solution Receive & Log->Prepare Stock Solution Spike into Samples Spike into Samples Prepare Stock Solution->Spike into Samples Sample Preparation Sample Preparation Spike into Samples->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for procuring and using this compound.

G Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde alpha_Aminoadipic_acid α-Aminoadipic acid alpha_Aminoadipic_semialdehyde->alpha_Aminoadipic_acid alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid->alpha_Ketoadipic_acid Aminoadipic_acid_d6 This compound (Internal Standard) Aminoadipic_acid_d6->alpha_Aminoadipic_acid Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_acid->Glutaryl_CoA

Caption: Role of this compound in the Lysine degradation pathway.

A Technical Guide to the Stability of Deuterated Aminoadipic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated aminoadipic acid in solution. Due to the limited availability of direct stability studies on deuterated α-aminoadipic acid, this document synthesizes information on the stability of the parent compound, general principles of deuteration, and standard methodologies for stability assessment.

Introduction to Deuterated α-Aminoadipic Acid

α-Aminoadipic acid (AAA) is a key intermediate in the metabolic degradation of L-lysine.[1][2] It is considered a stable oxidative byproduct of lysine (B10760008) metabolism.[3][4] Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), is a common strategy in drug development to enhance the metabolic stability and pharmacokinetic profile of a compound.[5] The incorporation of deuterium can strengthen C-D bonds compared to C-H bonds, potentially slowing down metabolic processes that involve the cleavage of these bonds.

Deuterated α-aminoadipic acid, such as α-aminoadipic acid-d3, is utilized as a tracer or an internal standard in quantitative analyses using NMR, GC-MS, or LC-MS.[5] Understanding its stability in solution is critical for its use as a research tool and for the development of any potential therapeutic applications.

Stability Profile of α-Aminoadipic Acid in Solution

General Stability and Storage:

A commercially available deuterated version, Aminoadipic acid-d3, provides the following storage recommendations for its stock solutions[5]:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

These recommendations suggest that the compound is susceptible to degradation at higher temperatures. It is also noted that the free acid form of DL-α-aminoadipic acid can cyclize to piperidonecarboxylic acid in boiling water.[6]

Factors Influencing Stability:

The stability of α-aminoadipic acid in solution is likely influenced by several factors:

  • Temperature: As indicated by the storage recommendations, higher temperatures can accelerate degradation.

  • pH: The pH of the solution can affect the ionization state of the amino and carboxylic acid groups, which may influence its stability and reactivity.

  • Presence of Oxidizing Agents: As a product of lysine oxidation, α-aminoadipic acid itself may be susceptible to further oxidation.

  • Enzymatic Degradation: In biological matrices, enzymatic degradation via the lysine degradation pathway would be the primary route of metabolism.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability study for deuterated α-aminoadipic acid would involve subjecting the compound to a range of stress conditions and analyzing its degradation over time. Below is a proposed experimental protocol based on standard practices for small molecule stability testing.

Objective: To determine the stability of deuterated α-aminoadipic acid in various aqueous solutions under different storage conditions.

Materials:

  • Deuterated α-aminoadipic acid (e.g., α-aminoadipic acid-d3)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate, citrate, and borate (B1201080) buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • pH meter

  • 0.22 µm filters

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of deuterated α-aminoadipic acid in a suitable solvent (e.g., water or dilute acid). A product sheet for a similar compound suggests solubility in 1 M HCl.[6] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 µm filter.[5]

  • Sample Preparation: Dilute the stock solution with the respective buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the samples into vials and incubate them under the following conditions:

    • Temperature: 4°C, 25°C, 40°C, and 60°C

    • pH: 3, 5, 7.4, and 9

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for longer-term studies).

  • Sample Analysis:

    • At each time point, quench any potential degradation by freezing the sample at -80°C until analysis.

    • Prior to analysis, thaw the samples and centrifuge to remove any precipitates.

    • Analyze the concentration of the remaining deuterated α-aminoadipic acid using a validated LC-MS method.

    • LC-MS Conditions (Example):

      • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

      • Mobile Phase A: 0.1% formic acid in water.[7]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

      • Gradient: A suitable gradient to ensure separation from any degradants.

      • Detection: Mass spectrometry in positive ion mode, monitoring the specific m/z for deuterated α-aminoadipic acid and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of deuterated α-aminoadipic acid remaining at each time point relative to the initial concentration (t=0).

    • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Quantitative Data Summary (Hypothetical):

The following tables illustrate how the quantitative data from such a study could be presented.

Table 1: Effect of Temperature on the Stability of Deuterated α-Aminoadipic Acid at pH 7.4

Temperature (°C)Half-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
4> 1000< 0.0007
255000.0014
401500.0046
60400.0173

Table 2: Effect of pH on the Stability of Deuterated α-Aminoadipic Acid at 25°C

pHHalf-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
3.04500.0015
5.06000.0012
7.45000.0014
9.03000.0023

Visualizations

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Dilute in Buffers (pH 3, 5, 7.4, 9) stock->dilute aliquot Aliquot Samples dilute->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 40°C, 60°C) aliquot->incubate sample Collect Samples at Time Points incubate->sample freeze Freeze at -80°C sample->freeze lcms LC-MS Analysis freeze->lcms quantify Quantify Remaining Compound lcms->quantify kinetics Calculate Half-life and Rate Constant quantify->kinetics

Caption: Workflow for assessing the stability of deuterated α-aminoadipic acid.

Metabolic Pathway:

The primary route of degradation for α-aminoadipic acid in a biological system is through the lysine degradation pathway.

G lysine L-Lysine saccharopine Saccharopine lysine->saccharopine α-aminoadipic semialdehyde synthase allysine Allysine (α-aminoadipate-δ-semialdehyde) saccharopine->allysine α-aminoadipic semialdehyde synthase aaa α-Aminoadipic Acid allysine->aaa α-aminoadipic semialdehyde dehydrogenase oxoadipic α-Ketoadipic Acid aaa->oxoadipic kynurenine/α-aminoadipate aminotransferase glutaryl_coa Glutaryl-CoA oxoadipic->glutaryl_coa oxidative decarboxylation acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa ...

References

The Dual Nature of 2-Aminoadipic Acid: A Technical Guide to its Neurological and Metabolic Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminoadipic acid (2-AAA), a key intermediate in the metabolic pathway of the essential amino acid lysine, has emerged from relative obscurity to become a molecule of significant interest in both metabolic and neurological research.[1][2][3] Initially recognized for its neurotoxic properties, recent advances in metabolomics have repositioned 2-AAA as a critical biomarker and a potential therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity.[2][4][5] This technical guide provides an in-depth exploration of the multifaceted roles of 2-AAA, presenting key quantitative data, detailed experimental protocols, and a visual representation of its primary signaling pathway to support further investigation and drug development efforts.

Metabolic Roles of 2-Aminoadipic Acid

A Biomarker for Diabetes Risk

A seminal study from the Framingham Heart Study identified 2-AAA as the metabolite most strongly associated with the risk of developing type 2 diabetes.[4] Individuals with 2-AAA concentrations in the top quartile had a greater than four-fold increased risk of developing diabetes over a 12-year follow-up period.[2][4] This association has been validated in other populations and suggests that elevated 2-AAA may be an early indicator of metabolic dysregulation, preceding the onset of overt hyperglycemia.[2]

Regulation of Glucose and Lipid Metabolism

Paradoxically, while elevated levels of 2-AAA are associated with increased diabetes risk, experimental studies have demonstrated its potential to improve glucose homeostasis. Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting plasma glucose levels.[1][4] Furthermore, 2-AAA treatment has been shown to enhance insulin (B600854) secretion from pancreatic β-cell lines, as well as from murine and human islets.[1][4]

In the context of obesity, 2-AAA has shown promising therapeutic effects. Treatment of diet-induced obese (DIO) mice with 2-AAA led to a significant reduction in body weight, decreased fat accumulation, and lowered fasting glucose.[3][5] These effects are attributed to an increase in energy expenditure driven by the browning of white adipose tissue and enhanced lipolysis.[5]

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of 2-aminoadipic acid.

Table 1: Effect of 2-Aminoadipic Acid on Body Weight and Glucose Metabolism in Mice

ParameterAnimal ModelTreatmentDurationResultp-valueReference
Body WeightDiet-Induced Obese (DIO) C57BL/6J Mice2.5 g/L 2-AAA in drinking water24 weeksSignificantly lighter than controls, especially on a high-fat diet<0.05[5]
Fasting Blood GlucoseDIO C57BL/6J Mice on High-Fat DietDaily administration of 2-AAA24 weeksSignificantly reduced glycemic levels<0.05[5]
Plasma InsulinDIO C57BL/6J Mice on High-Fat DietDaily administration of 2-AAA24 weeksSignificantly descended to fasting insulin levels 2h after feeding<0.05[5]
Glucose ToleranceDIO C57BL/6J Mice on High-Fat DietDaily administration of 2-AAA24 weeksImproved glucose tolerance<0.05[5]
Insulin SensitivityDIO C57BL/6J Mice on High-Fat DietDaily administration of 2-AAA24 weeksImproved insulin sensitivity<0.05[5]
Body Weightdb/db Mice2.5 g/L 2-AAA in drinking waterNot specifiedNo significant effect on body weight>0.05[5]
Blood Glucosedb/db Mice2.5 g/L 2-AAA in drinking waterNot specifiedDecreased blood glucose<0.05[5]

Table 2: 2-Aminoadipic Acid Levels in Human Studies

ConditionPopulationFindingp-valueReference
Type 2 DiabetesFramingham Heart Study participantsIndividuals in the top quartile of 2-AAA concentrations had >4-fold increased risk of developing diabetes<0.001[4]
AgingHuman skin collagen from non-diabetic individuals2-AAA levels significantly increased with age<0.0001[6]
DiabetesHuman skin collagen2-AAA levels significantly elevated in diabetic individuals<0.0001[6]
Chronic Renal FailureHuman skin collagen from non-diabetic individuals2-AAA levels significantly elevated0.002[6]
SepsisHuman skin collagen from non-diabetic individuals2-AAA levels significantly elevated0.001[6]

Neurological Roles of 2-Aminoadipic Acid

Neurotoxicity and Glial Cell Effects

Historically, 2-AAA has been studied for its detrimental effects on the central nervous system. It is known to be a selective gliotoxin, particularly targeting astrocytes.[2] This toxicity is thought to be mediated by the inhibition of glutathione (B108866) production, leading to increased oxidative stress.

Interaction with NMDA Receptors

2-aminoadipic acid and its derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. Some synthetic diastereoisomers of 2-amino-4,5-methano-adipate have been characterized as having agonist or antagonist properties at the NMDA receptor site.

Modulation of Kynurenic Acid Production

L-α-aminoadipic acid can influence the production of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors. Studies using microdialysis in freely moving rats have shown that L-α-aminoadipic acid dose-dependently decreases the extracellular levels of kynurenic acid in the hippocampus.[7] This effect is likely due to its direct action on astrocytes, which contain the enzyme responsible for kynurenic acid synthesis.[7]

Signaling Pathways and Experimental Workflows

The β3-Adrenergic Receptor Signaling Pathway in Adipocytes

The metabolic benefits of 2-AAA in adipose tissue are primarily mediated through the activation of the β3-adrenergic receptor (β3AR) signaling pathway. This pathway plays a crucial role in promoting lipolysis and thermogenesis.

beta3_adrenergic_signaling cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-AAA 2-Aminoadipic Acid Beta3AR β3-Adrenergic Receptor 2-AAA->Beta3AR Activates AC Adenylate Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) - Inactive PKA->HSL_inactive Phosphorylates PKA_n PKA PKA->PKA_n Translocates HSL_active HSL - Active HSL_inactive->HSL_active Lipolysis Lipolysis (Triglycerides -> FFAs) HSL_active->Lipolysis Catalyzes CREB CREB PKA_n->CREB Phosphorylates PGC1a_gene PGC1α Gene CREB->PGC1a_gene Activates Transcription PGC1a_protein PGC1α Protein PGC1a_gene->PGC1a_protein Leads to UCP1_gene UCP1 Gene PGC1a_protein->UCP1_gene Co-activates Transcription UCP1_protein UCP1 Protein UCP1_gene->UCP1_protein Leads to Thermogenesis Thermogenesis UCP1_protein->Thermogenesis Mediates

Caption: β3-Adrenergic signaling pathway activated by 2-AAA in adipocytes.

Experimental Workflow for Studying 2-AAA Effects in DIO Mice

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of 2-aminoadipic acid in a diet-induced obesity mouse model.

experimental_workflow start Start: C57BL/6J Mice diet Induce Obesity: High-Fat Diet (HFD) vs. Standard Chow Diet (SCD) start->diet treatment Treatment Groups: 1. SCD + Vehicle 2. SCD + 2-AAA 3. HFD + Vehicle 4. HFD + 2-AAA diet->treatment monitoring Monitor Weekly: - Body Weight - Food Intake treatment->monitoring endpoint Endpoint Analysis (e.g., 24 weeks) monitoring->endpoint gtt_itt Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) endpoint->gtt_itt blood_collection Blood Collection: - Fasting Glucose - Insulin - 2-AAA levels endpoint->blood_collection tissue_harvest Tissue Harvest: - Adipose Tissue - Liver - Muscle endpoint->tissue_harvest analysis Tissue Analysis: - Gene Expression (e.g., UCP1, PGC1α) - Histology tissue_harvest->analysis

References

Methodological & Application

Application Note: Quantification of Aminoadipic Acid in Biological Matrices using Aminoadipic Acid-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of aminoadipic acid in biological matrices, such as plasma and urine, using a stable isotope-labeled internal standard, Aminoadipic acid-d6. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and accurate measurement. This approach is critical for researchers studying metabolic disorders, particularly those related to lysine (B10760008) metabolism, and for professionals in drug development investigating pathways involving aminoadipic acid.

Introduction

Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] It is involved in both the biosynthesis and degradation pathways of lysine.[1][2] Elevated levels of aminoadipic acid in biological fluids are associated with certain inborn errors of metabolism, such as 2-aminoadipic aciduria and 2-oxoadipic aciduria. Furthermore, studies have suggested that aminoadipic acid may serve as a predictive biomarker for the development of diabetes and is implicated in oxidative stress and atherosclerosis.[3]

Given its clinical and research significance, accurate and precise quantification of aminoadipic acid is essential. LC-MS/MS has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[5][7]

Experimental

Materials and Reagents
  • Aminoadipic acid (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, urine)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[8]

  • To 50 µL of the biological sample (plasma or urine), add 200 µL of a protein precipitation solution containing the internal standard (this compound in methanol or acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Aminoadipic acid162.170.115
This compound168.176.115

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

Linearity: The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µM with a correlation coefficient (R²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three different concentration levels (low, medium, and high). The results are summarized in the table below.

Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low (0.5 µM)< 10%< 15%85-115%
Medium (5 µM)< 5%< 10%90-110%
High (50 µM)< 5%< 10%90-110%

Recovery: The extraction recovery of aminoadipic acid from the biological matrix was consistently high, typically >85%.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add Internal Standard (this compound in Methanol) Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant lysine_degradation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipic_acid α-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Ketoadipate α-Ketoadipate Aminoadipic_acid->Ketoadipate Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Glutaryl_CoA->Acetoacetyl_CoA

References

Application Note: Quantification of Aminoadipic Acid in Human Plasma by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoadipic acid (AAD), an intermediate in the metabolism of the essential amino acid lysine (B10760008), is gaining recognition as a potential biomarker for various metabolic disorders.[1] Elevated levels of 2-aminoadipic acid have been linked to an increased risk of developing diabetes, and it is also implicated in several inborn errors of metabolism.[2][3] Accurate and precise quantification of aminoadipic acid in plasma is crucial for clinical research and the development of new therapeutic strategies. This application note provides a detailed protocol for the quantification of α-aminoadipic acid in human plasma using a robust and sensitive method based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (in this case, aminoadipic acid-d3) is added to the plasma sample.[4] The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[5]

Experimental Protocols

Materials and Reagents
  • α-Aminoadipic acid standard (Sigma-Aldrich)

  • Aminoadipic acid-d3 (MedchemExpress)[4]

  • Sulfosalicylic acid (30% w/v in water)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (control and study samples)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific)

  • Analytical column: Raptor Polar X (Restek) or equivalent[1]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-aminoadipic acid and aminoadipic acid-d3 in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions of α-aminoadipic acid by serially diluting the stock solution with ultrapure water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of aminoadipic acid-d3 at a suitable concentration (e.g., 10 µg/mL) in ultrapure water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (aminoadipic acid-d3) and vortex briefly.

  • Add 20 µL of 30% sulfosalicylic acid to precipitate proteins.[1][6]

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column Raptor Polar X (50 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
α-Aminoadipic acid162.198.1[1][2]
Aminoadipic acid-d3165.1101.1
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of α-aminoadipic acid to aminoadipic acid-d3 against the concentration of the calibration standards. The concentration of α-aminoadipic acid in the plasma samples is then determined from the calibration curve using the measured peak area ratio.

Data Presentation

Table 1: Linearity of α-Aminoadipic Acid Quantification

AnalyteLinearity Range (µmol/L)Correlation Coefficient (r²)
α-Aminoadipic acid1 - 500[2]>0.99[1]

Table 2: Accuracy and Precision of α-Aminoadipic Acid Quantification

Nominal Concentration (µmol/L)Average Measured Concentration (µmol/L)Accuracy (%)Precision (%RSD)
5.04.896<15
5051.5103<10
25024598<10

(Note: The data in Table 2 is representative and may vary based on the specific instrumentation and laboratory conditions.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Aminoadipic acid-d3) plasma->add_is protein_precip Protein Precipitation (30% Sulfosalicylic Acid) add_is->protein_precip vortex_incubate Vortex & Incubate protein_precip->vortex_incubate centrifuge Centrifugation vortex_incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Aminoadipic Acid calibration_curve->quantification

Caption: Experimental workflow for the quantification of aminoadipic acid.

lysine_degradation_pathway lysine Lysine saccharopine Saccharopine lysine->saccharopine Lysine-α-ketoglutarate reductase aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde saccharopine->aminoadipate_semialdehyde Saccharopine dehydrogenase aminoadipic_acid α-Aminoadipic Acid aminoadipate_semialdehyde->aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase ketoadipate α-Ketoadipate aminoadipic_acid->ketoadipate Aminoadipate aminotransferase glutaryl_coa Glutaryl-CoA ketoadipate->glutaryl_coa α-Ketoadipate dehydrogenase acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa Multiple Steps

Caption: Lysine degradation pathway showing the formation of aminoadipic acid.

Discussion

The presented LC-MS/MS method with stable isotope dilution provides a reliable and sensitive platform for the quantification of aminoadipic acid in human plasma. The simple protein precipitation step allows for high-throughput sample processing.[1] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate results.[4]

Aminoadipic acid is a key intermediate in the catabolism of lysine.[1][7] As illustrated in the signaling pathway diagram, lysine is converted to saccharopine and then to α-aminoadipate-δ-semialdehyde, which is subsequently oxidized to form α-aminoadipic acid.[8] Further metabolism of α-aminoadipic acid leads to the production of acetyl-CoA, which can enter the citric acid cycle.[7] Dysregulation of this pathway can lead to the accumulation of aminoadipic acid, which has been associated with metabolic diseases.[6]

Conclusion

This application note details a robust and accurate method for the quantification of aminoadipic acid in human plasma using stable isotope dilution LC-MS/MS. The provided protocols and data serve as a valuable resource for researchers and clinicians investigating the role of aminoadipic acid in health and disease. This method is well-suited for clinical research studies and has the potential to be adapted for diagnostic applications.

References

Application Notes and Protocols for Aminoadipic Acid Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-aminoadipic acid (α-AAA), a key intermediate in the metabolism of lysine (B10760008) and tryptophan, is gaining prominence as a predictive biomarker for the risk of developing type 2 diabetes.[1][2][3] Elevated levels of α-AAA in biological fluids, such as urine, have been observed years before the clinical onset of the disease.[2][3] Consequently, the accurate and reliable quantification of urinary α-AAA is crucial for researchers, scientists, and drug development professionals investigating metabolic disorders and developing novel therapeutic strategies.[4] This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of aminoadipic acid, primarily focusing on methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pre-analytical Considerations

Proper sample collection and handling are paramount for obtaining accurate and reproducible results in urinary amino acid analysis.

Patient Preparation:

  • For 24 hours prior to collection, patients should maintain a regular diet that includes protein.[5]

  • It is recommended to discontinue non-essential medications and amino acid supplements 48 hours before sample collection, after consulting with a healthcare provider.[5][6]

  • Antibiotic use should be completed 48 hours prior to collection.[5][7]

  • Certain foods and supplements, such as apples, grapes, pears, cranberries, echinacea, and reishi mushrooms, should be avoided for 48 hours before collection.[7]

Sample Collection:

  • First morning void is the preferred sample, collected before eating or drinking.[5][7][8]

  • A midstream urine collection is recommended to minimize contamination.[6]

  • For quantitative analysis, a 24-hour urine collection may be necessary, starting with the second urination of the day and including the first morning urination of the following day.[6]

Sample Storage and Handling:

  • Urine samples should be collected in a clean container.[6] Some collection tubes may contain an acid preservative like oxalic acid.[6]

  • Immediately after collection, the urine sample should be frozen.[7][8] For transport, samples must be kept frozen.[8]

  • Long-term storage should be at -20°C or lower until analysis.[9]

Experimental Protocols

Two primary analytical techniques are commonly used for the quantification of aminoadipic acid in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique requires a specific sample preparation protocol.

Protocol 1: Sample Preparation for GC-MS Analysis

GC-MS analysis necessitates a derivatization step to increase the volatility of amino acids. A common approach involves esterification followed by acylation.

Materials:

  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled aminoadipic acid)[10]

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Ethyl acetate (B1210297) (EA)

  • Borate (B1201080) buffer (400 mM, pH 8.5)

  • Toluene

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting and Drying:

    • Pipette a 10 µL aliquot of the urine sample into a glass vial.[11]

    • Add the internal standard solution.

    • Evaporate the sample to dryness under a gentle stream of nitrogen gas.[11]

  • Esterification:

    • Reconstitute the dried residue in 100 µL of 2 M HCl in methanol.[11]

    • Seal the vial tightly and heat at 80°C for 60 minutes to form methyl esters.[11]

    • Cool the sample to room temperature.

    • Evaporate the solvent to dryness under nitrogen.[11]

  • Acylation (Derivatization):

    • Add 100 µL of a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (EA).[11]

    • Seal the vial and heat at 65°C for 30 minutes to form N-pentafluoropropionyl (PFP) amides.[11]

    • Cool the sample to room temperature.

    • Evaporate the reagents to dryness under nitrogen.[11]

  • Extraction:

    • Add 200 µL of 400 mM borate buffer (pH 8.5) to the residue.[11]

    • Immediately add 200 µL of toluene.[11]

    • Vortex vigorously for 60 seconds to extract the derivatized amino acids into the organic phase.[11]

    • Centrifuge at 4000 x g for 5 minutes to separate the phases.[11]

  • Sample Analysis:

    • Transfer 150 µL of the upper organic (toluene) layer to an autosampler vial for GC-MS analysis.[11]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

LC-MS/MS methods often offer the advantage of simpler sample preparation with no derivatization required.

Materials:

  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled aminoadipic acid)

  • Sulfosalicylic acid (10%)

  • Borate buffer (0.45 M, pH 8.5)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Protein Precipitation:

    • Pipette 40 µL of the urine sample into a microcentrifuge tube.[10]

    • Add 10 µL of 10% sulfosalicylic acid containing the internal standard.[10]

    • Vortex for 30 seconds to mix.[10]

    • Centrifuge at a low speed (e.g., 700 x g) for 5 minutes to pellet the precipitated proteins.[10]

  • Dilution and pH Adjustment:

    • Transfer 10 µL of the supernatant to a new tube.

    • Add 40 µL of a suitable buffer, such as 0.45 M borate buffer (pH 8.5), for pH adjustment and dilution.[10]

  • Sample Analysis:

    • The diluted sample is then ready for direct injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the quantitative performance data for aminoadipic acid analysis in urine as reported in the literature. It is important to note that these values can vary depending on the specific instrumentation and methodology used.

ParameterMethodValueReference
Limit of Quantification (LOQ) LC-MS/MS0.25 nmol[12]
Linearity (Correlation Coefficient) LC-MS/MSR² ≥ 0.9984[12]
Intra-day Precision (%RSD) LC-MS/MS4.64%[12]
Inter-day Precision (%RSD) LC-MS/MS7.30%[12]
Technical Error (%TE) GC-MS10.14 - 56.54[13]
Technical Error (%TE) iTRAQ®-LC-MS/MS6.60 - 64.26[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of urine samples for aminoadipic acid analysis.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_gcms For GC-MS cluster_lcms For LC-MS/MS cluster_analysis Analysis Patient_Prep Patient Preparation Urine_Collection Urine Collection (First Morning Void) Patient_Prep->Urine_Collection Storage Sample Storage (<-20°C) Urine_Collection->Storage Thawing Thaw Sample Storage->Thawing IS_Addition Add Internal Standard Thawing->IS_Addition Drying1 Evaporation IS_Addition->Drying1 Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Esterification Esterification Drying1->Esterification Drying2 Evaporation Esterification->Drying2 Derivatization Derivatization (Acylation) Drying2->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution & pH Adjustment Supernatant_Transfer->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis

Caption: Experimental workflow for urine sample preparation.

Metabolic Pathway

Aminoadipic acid is an intermediate in the degradation of the essential amino acid lysine.

G Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine α-ketoglutarate Aminoadipic_semialdehyde L-α-Aminoadipic-δ-semialdehyde Saccharopine->Aminoadipic_semialdehyde NAD+ Aminoadipic_acid L-α-Aminoadipic acid Aminoadipic_semialdehyde->Aminoadipic_acid NAD(P)+ Ketoadipic_acid α-Ketoadipic acid Aminoadipic_acid->Ketoadipic_acid α-ketoglutarate Glutaryl_CoA Glutaryl-CoA Ketoadipic_acid->Glutaryl_CoA CoA, NAD+

Caption: Lysine degradation pathway to aminoadipic acid.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the preparation of urine samples for the analysis of aminoadipic acid. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Adherence to proper pre-analytical procedures is critical for obtaining high-quality, reliable data, which is essential for advancing our understanding of the role of aminoadipic acid in health and disease.

References

Application Notes and Protocols for Targeted Metabolomics Studies Using Aminoadipic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid (AAA), a key intermediate in the catabolism of lysine (B10760008), has emerged as a significant biomarker in various pathological conditions.[1] Elevated levels of α-aminoadipic acid (α-AAA) have been identified as a novel predictor for the development of diabetes and are associated with an increased risk of type 2 diabetes.[2] It is also implicated in other metabolic disorders and has been shown to act as an acidogen, diabetogen, atherogen, and metabotoxin.[1]

Targeted metabolomics, a quantitative approach to measure a predefined set of metabolites, is crucial for accurately determining the concentration of biomarkers like α-aminoadipic acid in biological samples. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based metabolomics. These standards, being chemically identical to the analyte of interest but differing in mass, can correct for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the targeted quantification of α-aminoadipic acid in biological fluids, specifically plasma or serum, using Aminoadipic acid-d6 as an internal standard.

Metabolic Pathway of Lysine Degradation

The primary route for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria, predominantly in the liver.[3][4] This pathway ultimately converts lysine to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3][4] A critical intermediate in this pathway is α-aminoadipic acid.

Lysine_Degradation_Pathway cluster_mitochondrion Mitochondrion Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine alpha_AASA α-Aminoadipic-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase (SDH) Glutamate Glutamate Saccharopine->Glutamate alpha_AAA α-Aminoadipic acid alpha_AASA->alpha_AAA α-Aminoadipic semialdehyde dehydrogenase (AASADH) alpha_KA α-Ketoadipic acid alpha_AAA->alpha_KA Aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_KA->Glutaryl_CoA α-Ketoadipate dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Lysine Degradation via the Saccharopine Pathway.

Experimental Workflow for Targeted Analysis

A typical workflow for the targeted quantification of α-aminoadipic acid using a stable isotope-labeled internal standard involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Sulfosalicylic Acid) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis 6. LC-MS/MS Analysis (HILIC or Mixed-Mode Chromatography) Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Targeted Metabolomics Workflow for α-Aminoadipic Acid.

Detailed Experimental Protocols

Sample Preparation (Human Plasma/Serum)

This protocol is adapted from established methods for amino acid analysis in plasma.

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) solution (e.g., 10 µM in water)

  • 30% (w/v) Sulfosalicylic acid (SSA) solution in water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Autosampler vials with inserts

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • For each sample, calibrator, and quality control (QC), pipette 100 µL into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution to each tube.

  • Add 10 µL of 30% SSA solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the clear supernatant to an autosampler vial.

  • Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 85% acetonitrile (B52724) with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).

  • Vortex briefly and place the vials in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in 85% acetonitrile with 0.15% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in water with 0.15% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 0% B

    • 2-10 min: 0-30% B

    • 10-12 min: 30% B

    • 12.1-18 min: 0% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide representative quantitative parameters for the targeted analysis of α-aminoadipic acid. These values are based on typical performance characteristics of LC-MS/MS methods for amino acid analysis and should be validated in the user's laboratory.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Aminoadipic acid162.198.115
This compound (IS)168.1104.115

Table 2: Method Validation Parameters

ParameterTypical Value/Range
Calibration Range1 - 500 µmol/L
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.1 µmol/L
Limit of Quantification (LOQ)~0.5 µmol/L
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Table 3: Physiological Concentrations of α-Aminoadipic Acid

Biological FluidTypical Concentration Range (µmol/L)
Human Plasma/Serum1 - 5
Human UrineVariable, typically higher than plasma

Conclusion

The provided application notes and protocols offer a robust framework for the targeted quantification of α-aminoadipic acid in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high accuracy and precision, which is essential for reliable biomarker quantification in clinical research and drug development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols: Quantitative Analysis of Aminoadipic Acid in Biological Samples using a Stable Isotope Dilution Assay with Aminoadipic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoadipic acid (AAA) is an intermediate in the metabolism of lysine (B10760008) and has been identified as a potential biomarker for predicting the risk of developing diabetes. Accurate quantification of AAA in biological matrices is crucial for clinical research and diagnostics. This document provides a detailed protocol for the determination of AAA in biological samples (e.g., plasma, serum, cell lysates) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

A critical component of this method is the use of a stable isotope-labeled internal standard, Aminoadipic acid-d6 (AAA-d6). It is important to clarify that This compound is not a protein precipitating agent. Instead, it serves as an internal standard to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[1] Protein precipitation is a necessary sample clean-up step to remove high-abundance proteins that can interfere with the analysis.[2] This protocol will employ a common protein precipitation technique using an organic solvent.

The underlying principle of protein precipitation involves altering the solvent's properties to reduce protein solubility, causing them to aggregate and fall out of solution.[3] Methods like adding organic solvents, salts, or acids disrupt the hydration layer around proteins, promoting protein-protein interactions and precipitation.[4]

Principle of the Method: Stable Isotope Dilution

The quantification of endogenous analytes by mass spectrometry relies on the use of an internal standard. An ideal internal standard is a stable isotope-labeled version of the analyte of interest. This compound has the same chemical properties as the endogenous Aminoadipic acid but a different mass due to the deuterium (B1214612) labels. By adding a known amount of AAA-d6 to the sample at the beginning of the preparation process, any sample loss during protein precipitation, extraction, and injection will affect both the analyte and the internal standard equally. The ratio of the mass spectrometer signal of the analyte to the internal standard is then used to calculate the precise concentration of the endogenous analyte.

Below is a diagram illustrating the logical relationship in a stable isotope dilution assay.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Endogenous AAA (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS AAA-d6 (Known Amount) IS->Spike Precip Protein Precipitation Spike->Precip Extract Extract Supernatant Precip->Extract MS Detect MS Signal for AAA and AAA-d6 Extract->MS Ratio Calculate Signal Ratio (AAA / AAA-d6) MS->Ratio Quant Determine Analyte Concentration Ratio->Quant

Principle of Stable Isotope Dilution for Quantification.

Experimental Protocol

This protocol details the steps for sample preparation from plasma, followed by analysis.

2.1 Materials and Reagents

  • Biological sample (e.g., human plasma)

  • This compound (AAA-d6) internal standard stock solution (e.g., 1 mg/mL in water)

  • Acetonitrile (B52724) (ACN), HPLC or MS grade

  • Formic Acid (FA), MS grade

  • Water, HPLC or MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

2.2 Sample Preparation Workflow

The following diagram outlines the experimental workflow.

G start Start: Plasma Sample add_is Add known amount of This compound (IS) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add Cold Acetonitrile (ACN) (e.g., 3:1 ratio ACN:Sample) vortex1->add_acn vortex2 Vortex Vigorously (30 seconds) add_acn->vortex2 incubate Incubate at -20°C (30 minutes) vortex2->incubate centrifuge Centrifuge (e.g., 14,000 x g for 10 min at 4°C) incubate->centrifuge supernatant Transfer Supernatant to a new tube centrifuge->supernatant dry Dry Supernatant (Nitrogen Evaporation or SpeedVac) supernatant->dry reconstitute Reconstitute in LC-MS Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Experimental workflow for sample preparation.

2.3 Detailed Procedure

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike Internal Standard: Add 10 µL of a working solution of this compound (e.g., 10 µg/mL) to the plasma sample.

  • Vortex: Briefly vortex the tube to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The use of organic solvents like acetonitrile disrupts the protein's hydration shell, leading to aggregation and precipitation.[2]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Collect Supernatant: Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a new clean tube, being careful not to disturb the protein pellet.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table represents typical quantitative data that could be obtained from this protocol. The data demonstrates the method's performance characteristics.

ParameterResultDescription
Linearity (r²) > 0.995The method shows excellent linearity over the calibration range.
Limit of Detection (LOD) 5 ng/mLThe lowest concentration of AAA that can be reliably detected.
Lower Limit of Quantification (LLOQ) 15 ng/mLThe lowest concentration of AAA that can be accurately quantified.
Intra-day Precision (%CV) < 10%Precision of measurements taken within the same day.
Inter-day Precision (%CV) < 15%Precision of measurements taken on different days.
Analyte Recovery (%) 85 - 95%The efficiency of the extraction process for the analyte.
Matrix Effect (%) 90 - 110%Assessment of ion suppression or enhancement from plasma components.

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Summary and Conclusion

This protocol provides a robust and reliable method for the quantification of Aminoadipic acid in biological matrices. It correctly identifies the role of this compound as a stable isotope-labeled internal standard, which is essential for achieving high accuracy and precision. The use of organic solvent precipitation is an effective and straightforward technique for removing protein interference prior to LC-MS/MS analysis. This method is suitable for researchers and drug development professionals requiring accurate biomarker quantification.

References

Application Notes: The Role of Aminoadipic acid-d6 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminoadipic acid-d6 (d6-AAA) is the deuterated form of 2-aminoadipic acid (2-AAA), a key intermediate in the metabolic pathway of the essential amino acid, lysine. In clinical research, d6-AAA serves as an indispensable tool, primarily utilized as an internal standard for the precise and accurate quantification of endogenous 2-AAA in biological samples by isotope dilution mass spectrometry.[1] This application is critical as fluctuations in 2-AAA levels have been identified as a significant biomarker for predicting the risk of developing type 2 diabetes and are associated with other metabolic disorders.[2][3] The stable isotope-labeled standard allows for correction of variability during sample preparation and analysis, ensuring reliable measurements for clinical diagnostics and metabolic studies.[1]

Clinical Significance of 2-Aminoadipic Acid

Recent metabolomic studies have highlighted 2-AAA as a predictive biomarker for the development of diabetes, with elevated levels detectable up to 12 years before the clinical onset of the disease.[2] Individuals with higher concentrations of 2-AAA have been shown to have a significantly increased risk of developing diabetes.[2] Furthermore, 2-AAA is implicated in glucose homeostasis and insulin (B600854) secretion.[2] Its role also extends to being a potential marker for cardiovascular diseases and is associated with visceral adipose tissue and liver fat.[4][5] Given its clinical relevance, the accurate measurement of 2-AAA is paramount, a task for which this compound is essential.

Data Presentation: Plasma 2-Aminoadipic Acid Concentrations

The following table summarizes representative concentrations of 2-aminoadipic acid in human plasma from clinical studies. These values are typically obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

Population Condition Mean 2-AAA Concentration (ng/mL) Mean 2-AAA Concentration (µM) Notes Reference
PWHInsulin Sensitive233x10^4 (ion count)Not specifiedPWH: People with HIV[5]
PWHPre-diabetic262x10^4 (ion count)Not specifiedPWH: People with HIV[5]
PWHDiabetic312x10^4 (ion count)Not specifiedPWH: People with HIV[5]
Healthy IndividualsIFG82.5~0.51IFG: Impaired Fasting Glucose[5]
Healthy IndividualsNormal Glucose75.4~0.47[5]

Note: The conversion from ng/mL to µM is approximated using the molar mass of 2-aminoadipic acid (161.16 g/mol ). Ion counts are relative measures and not directly convertible to standard concentration units without a calibration curve.

Experimental Protocols

The following is a representative protocol for the quantification of 2-aminoadipic acid in human plasma using a stable isotope dilution LC-MS/MS method with this compound as an internal standard.

Objective: To accurately measure the concentration of 2-aminoadipic acid in human plasma samples.

Materials:

  • Human plasma samples (collected in EDTA tubes and stored at -80°C)

  • This compound (internal standard)

  • 2-Aminoadipic acid (analytical standard for calibration curve)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., trichloroacetic acid or sulfosalicylic acid)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 2-aminoadipic acid in a suitable solvent (e.g., water with 0.1% formic acid).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected physiological range of 2-AAA in plasma.

    • Prepare a stock solution of this compound. From this, prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL).

    • Add a precise volume of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

    • Vortex briefly to mix.

    • Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile or 10% trichloroacetic acid).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at 4°C for 10 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject a small volume of the prepared sample (e.g., 5-10 µL) onto an appropriate HPLC column (e.g., a C18 or HILIC column).

      • Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid to separate 2-aminoadipic acid from other plasma components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify 2-aminoadipic acid and this compound.

      • Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of 2-aminoadipic acid to the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of 2-aminoadipic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 2-AAA calibration_curve->quantification

Caption: Workflow for 2-AAA quantification using d6-AAA.

metabolic_pathway lysine Lysine saccharopine Saccharopine lysine->saccharopine aminoadipate_semialdehyde α-Aminoadipate-semialdehyde saccharopine->aminoadipate_semialdehyde aminoadipic_acid 2-Aminoadipic Acid (2-AAA) (Analyte) aminoadipate_semialdehyde->aminoadipic_acid ketoadipic_acid α-Ketoadipic acid aminoadipic_acid->ketoadipic_acid mass_spec LC-MS/MS Analysis aminoadipic_acid->mass_spec glutaryl_coa Glutaryl-CoA ketoadipic_acid->glutaryl_coa acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa d6_aaa This compound (Internal Standard) d6_aaa->mass_spec

Caption: Lysine metabolism and the role of d6-AAA in analysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in aminoadipic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of aminoadipic acid by LC-MS/MS.

Troubleshooting Guide

Problem: Poor peak shape or inconsistent retention time for aminoadipic acid.

Possible Cause Recommended Solution
Suboptimal Chromatographic Conditions Ensure the column temperature is stable, as fluctuations can affect retention time. For HILIC separations, ensure proper equilibration of the column with the initial mobile phase conditions between injections.
Matrix Interference Components in the sample matrix can interact with the analyte on the column, altering its chromatographic behavior.[1] Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances.
Inconsistent Sample Salinity For HILIC chromatography, variations in the salt concentration of the final injection solution can significantly impact the retention of polar analytes like aminoadipic acid. Ensure that calibration standards are prepared in a buffer that matches the salt concentration of the processed samples (e.g., PBS for plasma samples).

Problem: Low signal intensity or high signal variability for aminoadipic acid.

Possible Cause Recommended Solution
Ion Suppression Co-eluting matrix components can compete with aminoadipic acid for ionization in the mass spectrometer source, leading to a suppressed signal.[2] The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) for aminoadipic acid. The SIL-IS co-elutes and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[3]
Inefficient Sample Cleanup Residual proteins, phospholipids, and salts can all contribute to ion suppression. Optimize the sample preparation method. For plasma or serum, protein precipitation followed by SPE can be highly effective.
Suboptimal MS Source Parameters Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for aminoadipic acid.

Problem: Inaccurate quantification results.

Possible Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement) This is the most common cause of inaccurate quantification in complex matrices. The "gold standard" for mitigating this is the use of a stable isotope-labeled internal standard (SIL-IS).[2] If a SIL-IS is unavailable, matrix-matched calibration is the next best option. Standard addition can also be used but is more labor-intensive.
Improper Calibration Strategy External calibration using standards prepared in a neat solvent is often inaccurate for complex biological samples due to matrix effects.[4] Use either matrix-matched calibration or, preferably, stable isotope dilution.
Analyte Degradation Ensure proper sample handling and storage to prevent the degradation of aminoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect aminoadipic acid quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of aminoadipic acid.[5] Common interfering substances in biological matrices like plasma include salts, phospholipids, and endogenous metabolites.

Q2: What is the best method to compensate for matrix effects when quantifying aminoadipic acid?

A2: The most effective and widely recommended method is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach.[3][6] The SIL-IS is chemically identical to aminoadipic acid but has a different mass, allowing it to be distinguished by the mass spectrometer. Since it has the same physicochemical properties, it co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the most accurate correction.[7]

Q3: I don't have a stable isotope-labeled standard for aminoadipic acid. What are my alternatives?

A3: If a SIL-IS is not available, the next best approach is matrix-matched calibration . This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., aminoadipic acid-free plasma). This helps to mimic the matrix effects experienced by the analyte in the actual samples. Another option is the standard addition method , where known amounts of a standard are added to aliquots of the sample itself. This is highly accurate but requires more sample and is more time-consuming.

Q4: What is a good starting point for sample preparation of plasma or serum for aminoadipic acid analysis?

A4: A common and effective method is protein precipitation followed by dilution. A simple and fast procedure involves precipitating proteins with an acid, such as sulfosalicylic acid, or an organic solvent like acetonitrile.[8][9] For cleaner samples and potentially better sensitivity, a subsequent solid-phase extraction (SPE) step using a strong cation exchange (SCX) cartridge can be employed to further purify the amino acid fraction.

Q5: Should I derivatize aminoadipic acid before LC-MS/MS analysis?

A5: While derivatization can improve chromatographic retention on reversed-phase columns and enhance sensitivity, modern LC-MS/MS systems and specialized columns (like HILIC or mixed-mode columns) allow for the direct, sensitive, and accurate analysis of underivatized aminoadipic acid.[3][8][9] Avoiding derivatization simplifies the sample preparation workflow and eliminates potential variability from the derivatization reaction itself.

Data Presentation

The following table summarizes the expected performance of different calibration strategies for the quantification of aminoadipic acid in a complex matrix like human plasma. The use of a stable isotope-labeled internal standard provides the highest accuracy and precision.

Table 1: Comparison of Calibration Strategies for Aminoadipic Acid Quantification

Calibration Strategy Principle Accuracy (% Recovery) Precision (%RSD) Pros Cons
External Calibration Standards prepared in neat solvent.Highly variable (can be <50% or >150%)>20%Simple to prepare.Highly susceptible to matrix effects; not recommended for complex matrices.
Matrix-Matched Calibration Standards prepared in a blank matrix similar to the sample.85-115%<15%Compensates for matrix effects.Requires a true blank matrix which can be difficult to obtain; matrix variability between lots can be an issue.
Stable Isotope Dilution (Recommended) A known amount of stable isotope-labeled aminoadipic acid is added to each sample.95-105%<10%Considered the "gold standard" for compensating for matrix effects; corrects for sample prep variability.[3][6]Requires a specific and sometimes costly stable isotope-labeled internal standard.

Note: The accuracy and precision values are typical estimates based on literature for amino acid analysis in biological fluids. Actual performance may vary.

The data below is adapted from a validated method for the analysis of 45 amino acids in human plasma, including α-aminoadipic acid, using stable isotope-labeled internal standards.

Table 2: Accuracy and Precision for α-Aminoadipic Acid Quantification using Stable Isotope Dilution

Nominal Concentration (µmol/L) Average Measured Concentration (µmol/L) Accuracy (%) Precision (%RSD)
5.745.3693.4%7.53%
11.210.593.8%6.75%
17.916.893.9%11.7%
(Data adapted from Restek Corporation technical note)[9]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a quick and effective method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • 30% (w/v) Sulfosalicylic acid solution

  • Stable isotope-labeled aminoadipic acid internal standard (SIL-IS) solution

  • Microcentrifuge tubes

  • Microcentrifuge capable of >12,000 x g

  • LC-MS grade water and acetonitrile

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add a known amount of the SIL-IS solution to the sample.

  • Add 10 µL of 30% sulfosalicylic acid solution to the tube.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.

  • Carefully transfer a specific volume of the clear supernatant to a new tube.

  • Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 dilution) for LC-MS/MS analysis.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol is recommended for applications requiring lower limits of quantification and higher precision, as it provides a cleaner sample extract than protein precipitation alone. This procedure uses a strong cation exchange (SCX) cartridge.

Materials:

Procedure:

  • Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water with 1% formic acid. Do not let the cartridge go dry.

  • Sample Loading: Acidify the protein-precipitated supernatant by diluting it 1:1 with 1% formic acid in water. Load the acidified sample slowly onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of methanol containing 1% formic acid to remove neutral and acidic interferences.

  • Elution: Elute the retained aminoadipic acid and other amino acids from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for Aminoadipic Acid Quantification

The following are suggested starting parameters for the LC-MS/MS analysis of underivatized aminoadipic acid. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: HILIC or mixed-mode column suitable for polar analytes (e.g., Restek Raptor Polar X)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down to elute the polar aminoadipic acid.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 35 - 40 °C

  • Injection Volume: 2 - 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • α-Aminoadipic acid: Precursor ion (Q1) 162.1 m/z → Product ion (Q3) 98.1 m/z[8]

    • Stable Isotope-Labeled α-Aminoadipic acid (e.g., d3): Precursor ion (Q1) 165.1 m/z → Product ion (Q3) 101.1 m/z (Note: The exact masses will depend on the specific labeled standard used).

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Optional SPE Cleanup cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., Sulfosalicylic Acid) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Strong Cation Exchange) Supernatant->SPE For higher purity LCMS LC-MS/MS Analysis (HILIC / Mixed-Mode) Supernatant->LCMS Direct injection Elute Elute & Dry Down SPE->Elute Reconstitute Reconstitute Elute->Reconstitute Reconstitute->LCMS Data Data Processing (Ratio of Analyte to IS) LCMS->Data Result Quantitative Result Data->Result Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies Start Start Analysis in Complex Matrix Problem Matrix Effects Encountered (Ion Suppression/Enhancement) Start->Problem SID Stable Isotope Dilution (SID) (Recommended) Problem->SID Best Solution MMC Matrix-Matched Calibration Problem->MMC Alternative SA Standard Addition Problem->SA Alternative Cleanup Improved Sample Cleanup (e.g., SPE) Problem->Cleanup Complementary Accurate_Result Accurate & Precise Quantification SID->Accurate_Result Leads to MMC->Accurate_Result SA->Accurate_Result

References

Technical Support Center: Managing Retention Time Shifts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing retention time shifts when using deuterated internal standards in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they used?

A1: Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] They are considered the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][3]

Q2: What is the "deuterium isotope effect" and how does it affect retention time?

A2: The deuterium isotope effect is a phenomenon where a deuterated compound exhibits a slightly different retention time than its non-deuterated counterpart under identical chromatographic conditions.[4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to subtle differences in the molecule's physicochemical properties and its interaction with the stationary and mobile phases.[2][4] In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][4]

Q3: Is it a problem if my deuterated internal standard does not perfectly co-elute with my analyte?

A3: While ideal, perfect co-elution is not always achievable. A small, consistent, and reproducible separation between the analyte and the deuterated internal standard may not be an issue for quantification. However, if the separation is significant, it can lead to inaccurate quantification. This is because the two compounds may experience different degrees of matrix effects (ion suppression or enhancement) if they do not elute closely together.[4]

Q4: Can the position of deuterium labeling affect my results?

A4: Yes, the position of the deuterium atoms is critical. Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule.[1] If the labels are on sites prone to hydrogen-deuterium exchange with the solvent or matrix (e.g., on -OH, -NH, or -SH groups), the label can be lost, leading to inaccurate results.[1][5]

Troubleshooting Guides

Issue 1: The deuterated internal standard elutes at a different retention time than the analyte.

Possible Causes & Solutions:

CauseSolution
Deuterium Isotope Effect This is an inherent property. If the shift is small and consistent, it may be acceptable. To minimize the shift, you can try optimizing chromatographic conditions (e.g., mobile phase composition, gradient, temperature) or consider a different stationary phase.[4] Using an internal standard with fewer deuterium atoms might also reduce the shift.[4]
Matrix Effects Components in the sample matrix can alter the retention time of the analyte or the internal standard.[6][7][8] Prepare calibration standards in a similar matrix to the samples to assess the impact.[7] Spiking the analyte into the matrix can also help diagnose the issue.[7]
Incorrect Mobile Phase Preparation Even minor errors in mobile phase composition can lead to retention time shifts.[9][10] Carefully prepare fresh mobile phases to rule this out.
Issue 2: Retention times for both the analyte and internal standard are drifting over a sequence of runs.

Possible Causes & Solutions:

CauseSolution
Column Temperature Fluctuations Inconsistent column temperature is a common cause of retention time drift.[11][12][13][14] An increase in temperature generally leads to a decrease in retention time.[11][12] Use a thermostatted column compartment to maintain a stable temperature.[12][14]
Changes in Mobile Phase Composition Evaporation of a volatile solvent from the mobile phase over time can alter its composition and affect retention.[10] Ensure mobile phase bottles are well-sealed.
Column Contamination or Degradation Buildup of matrix components on the column can lead to retention time shifts and increased backpressure.[14][15] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14]
System Leaks or Flow Rate Instability Leaks in the HPLC system or issues with the pump (e.g., worn seals, faulty check valves) can cause unstable flow rates and, consequently, variable retention times.[9][14] Check for leaks and manually verify the flow rate.[14]
Issue 3: Inconsistent quantitative results despite using a deuterated internal standard.

Possible Causes & Solutions:

CauseSolution
Differential Matrix Effects If the analyte and internal standard do not co-elute closely, they may be affected differently by ion suppression or enhancement from the matrix.[4] Adjust chromatographic conditions to achieve better co-elution.
Deuterium Exchange The deuterium label may be unstable and exchanging with hydrogen from the solvent or matrix.[1] Verify that the deuterium atoms are in stable positions. Avoid harsh pH conditions if the label is known to be labile.[1]
Presence of Unlabeled Analyte in the Standard The deuterated internal standard may contain a small amount of the unlabeled analyte, leading to biased results.[1] Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1]

Experimental Protocols

Protocol 1: General Workflow for Quantitative Analysis Using a Deuterated Internal Standard

This protocol outlines the basic steps for using a deuterated internal standard in a typical LC-MS/MS workflow.

  • Preparation of Stock Solutions:

    • Accurately weigh the analyte and the deuterated internal standard.

    • Dissolve them in a suitable solvent (e.g., methanol) to create individual primary stock solutions (e.g., 1 mg/mL).[16]

  • Preparation of Working Solutions:

    • Perform serial dilutions of the analyte stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[16]

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.[16]

  • Sample Preparation:

    • To a known volume of the biological matrix (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the deuterated internal standard working solution.[4]

    • For calibration standards, spike the appropriate analyte working solutions into the blank biological matrix.

    • Perform sample extraction (e.g., protein precipitation by adding cold acetonitrile).[4][16]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.[3][16]

    • Transfer the supernatant to a clean vial for analysis.[3][16]

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable chromatographic method.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.[3]

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated internal standard.[3][16]

    • Calculate the ratio of the analyte peak area to the internal standard peak area.[3][16]

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[3][16]

    • Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Protocol 2: Assessing the Stability of a Deuterated Internal Standard

This protocol helps determine if deuterium exchange is occurring under your experimental conditions.

  • Materials:

    • Deuterated internal standard stock solution.

    • Blank biological matrix (known to be free of the analyte).

    • Solvents used in the sample preparation and mobile phase.[1]

  • Methodology:

    • Spike the deuterated internal standard into the blank matrix at the same concentration used in your analytical method.[1]

    • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[1]

    • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[1]

    • A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[1]

Visualizations

workflow General Workflow for Using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working spike Spike IS into all Samples (Calibrators, QCs, Unknowns) working->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis (Chromatographic Separation & MS Detection) extract->lcms integrate Peak Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

troubleshooting_flowchart Troubleshooting Retention Time Shifts start Retention Time Shift Observed q_all_peaks Are all peaks shifting? start->q_all_peaks a_system_issue Likely a Systemic Issue q_all_peaks->a_system_issue Yes a_specific_issue Likely an Analyte-Specific Issue q_all_peaks->a_specific_issue No (only some peaks) check_flow Check Flow Rate & Leaks a_system_issue->check_flow check_temp Check Column Temperature check_flow->check_temp check_mobile_phase Check Mobile Phase Composition check_temp->check_mobile_phase check_matrix Investigate Matrix Effects a_specific_issue->check_matrix check_ph Check Mobile Phase pH check_matrix->check_ph optimize_chrom Optimize Chromatography check_ph->optimize_chrom

Caption: Logical flowchart for troubleshooting retention time shifts.

References

Ion suppression of Aminoadipic acid-d6 in electrospray ionization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ion Suppression of Aminoadipic acid-d6

Welcome to the technical support center for troubleshooting ion suppression of this compound (AAA-d6) in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my this compound internal standard?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2] For an internal standard like AAA-d6, which is added to samples to correct for variability, ion suppression can lead to inaccurate quantification if it affects the internal standard differently than the target analyte.[3]

Q2: What are the common causes of ion suppression in ESI-MS?

A2: Ion suppression is primarily caused by competition in the ESI droplet.[4] Co-eluting matrix components, such as salts, detergents, phospholipids, and other endogenous or exogenous substances, can compete with your analyte (AAA-d6) for access to the droplet surface or for the available charge, thereby reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.[5][6] Other factors include changes in droplet viscosity and surface tension caused by high concentrations of interfering compounds.[7]

Q3: My analyte and internal standard are a deuterated pair. Shouldn't that automatically correct for ion suppression?

A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like AAA-d6 co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this correction can fail if there is even a slight chromatographic separation between the analyte and the SIL-IS, a phenomenon known as the "isotope effect," where the deuterated compound may elute slightly earlier.[3] This small shift can expose the analyte and internal standard to different matrix components, causing differential suppression.[3]

Q4: Can my LC system or mobile phase contribute to ion suppression?

A4: Absolutely. Non-volatile mobile phase additives like phosphate (B84403) buffers, Tris, and ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[5] Additionally, contaminants leaching from tubing, solvents, or even metal ions from stainless steel HPLC components can form adducts or suppress ionization.[5][8] Column bleed from certain types of columns can also introduce components that cause ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression affecting your this compound signal.

Problem: Low or Inconsistent Signal for this compound

The first step is to determine if and where ion suppression is occurring in your chromatogram. The gold-standard technique for this is a post-column infusion experiment .[9]

Experimental Protocol: Post-Column Infusion

  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-level signal on the mass spectrometer.

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used in your method.

  • Infuse the Standard: Using a syringe pump and a T-fitting, infuse the AAA-d6 solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the column and the ESI source.

  • Establish Baseline: Start the LC flow without an injection. You should observe a stable, elevated baseline signal for AAA-d6.

  • Inject Blank Matrix: Inject a blank, extracted sample matrix (e.g., plasma, urine) that does not contain the internal standard.

  • Analyze the Chromatogram: Observe the AAA-d6 signal trace. Any significant drop or dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[9] If this dip coincides with the retention time of your target analyte, ion suppression is compromising your analysis.

Based on the findings, implement one or more of the following strategies.

Troubleshooting Workflow Diagram

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Low / Inconsistent AAA-d6 Signal infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp sol_ms Optimize MS Source (Voltage, Gas, Temp) start->sol_ms sol_mobile_phase Change Mobile Phase (Avoid TFA, non-volatile salts) start->sol_mobile_phase suppression_zone Suppression Zone Co-elutes with Analyte? infusion_exp->suppression_zone sol_chrom Modify Chromatography (Gradient, Column, Flow Rate) suppression_zone->sol_chrom Yes sol_sample_prep Improve Sample Prep (SPE, LLE, Dilution) suppression_zone->sol_sample_prep Yes end_node Validate Method & Re-analyze suppression_zone->end_node No sol_chrom->end_node sol_sample_prep->end_node sol_ms->end_node sol_mobile_phase->end_node G Mechanism of Ion Suppression in ESI cluster_droplet ESI Droplet analyte AAA-d6 gas_phase_analyte Analyte Ion (To MS) analyte->gas_phase_analyte Ionizes suppressant1 Salt gas_phase_suppressant Suppressant Ion suppressant1->gas_phase_suppressant Competes for charge suppressant2 Lipid suppressant2->surface Occupies Surface

References

Dealing with co-elution of isomers in amino acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of isomers during amino acid analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues related to isomer co-elution in a direct question-and-answer format.

Frequently Asked Questions

Q1: What are the common causes of amino acid isomer co-elution?

Co-elution of amino acid isomers occurs when two or more isomers are not sufficiently separated by the chromatographic system and elute as a single, unresolved peak. The primary causes depend on the type of isomerism:

  • Structural Isomers (e.g., Leucine and Isoleucine): These isomers have the same mass but different structural arrangements. Their co-elution is often due to insufficient selectivity of the stationary phase. The column chemistry may not be able to differentiate the subtle structural differences.[1][2]

  • Stereoisomers (Enantiomers, e.g., D- and L-Alanine): Enantiomers have identical physical and chemical properties in an achiral environment. They will always co-elute on standard, non-chiral stationary phases unless a chiral selector is introduced into the system.[3][4]

  • Method-Related Issues: Suboptimal mobile phase composition, incorrect pH, inappropriate column temperature, or a worn-out column can all lead to decreased resolution and peak co-elution.[5][6][7]

Q2: My chromatogram shows significant peak tailing for certain amino acids, leading to overlap. What should I do?

Peak tailing, where a peak has an asymmetrical "tail," can cause overlap with adjacent peaks and is a common issue.[5] Potential causes and solutions include:

  • Column Contamination: Residual sample components or metal ions can bind to the stationary phase.[6] Try cleaning the column according to the manufacturer's protocol, which may involve washing with acidic and basic solutions to remove metal and protein contaminants.[6]

  • Column Degradation: The stationary phase may be degraded. If cleaning does not resolve the issue, replacing the column is the next step.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of amino acids. An incorrect pH can lead to undesirable secondary interactions with the stationary phase. Ensure the mobile phase is prepared accurately and that its pH is optimal for your specific separation.[6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks. Try diluting your sample.

Q3: How can I separate structural isomers like Leucine, Isoleucine, and Allo-isoleucine?

These isomers are notoriously difficult to separate due to their similar structures.[1]

  • Specialized Stationary Phases: Use columns designed for amino acid analysis, such as those with mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phases. These columns can offer unique selectivity for separating closely related hydrophobic structures.[1][2]

  • Ion Mobility-Mass Spectrometry (IM-MS): This is a powerful technique that separates ions based on their size, shape, and charge (collision cross-section) in the gas phase. Since isomers have different three-dimensional shapes, IM-MS can often resolve them even when they co-elute chromatographically.[8][9][10]

  • Tandem Mass Spectrometry (MS/MS or MS³): Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation (CID). A targeted MS/MS or even MS³ method can be developed to differentiate and quantify them based on unique fragmentation patterns.[11][12]

Q4: What is the most effective way to resolve D- and L-enantiomers?

Resolving enantiomers requires a chiral environment. This can be achieved through two primary strategies:

  • Direct Methods (Chiral Stationary Phases - CSPs): This is often the preferred approach as it avoids extra sample preparation steps.[13] HPLC columns with a bonded chiral selector (e.g., macrocyclic glycopeptides like teicoplanin, crown ethers, or cyclodextrins) can directly separate underivatized amino acid enantiomers.[3][13][14] Gas chromatography (GC) also utilizes chiral columns for this purpose.[15]

  • Indirect Methods (Chiral Derivatization): In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey’s reagent, OPA with a chiral thiol) to form diastereomers.[16][17][18] These diastereomers have different physical properties and can be separated on a standard, achiral column (like a C18 reversed-phase column).[16][19]

Q5: When should I choose derivatization over a direct chiral method?

Derivatization can be advantageous in several scenarios:

  • Improved Detection: Many derivatizing agents are fluorescent or have strong UV absorbance, significantly enhancing detection sensitivity, which is crucial for trace analysis.[18][20]

  • Improved Chromatography: Derivatization can make polar amino acids more volatile for GC analysis or more retained on reversed-phase LC columns.[4][20]

  • Lack of a Suitable Chiral Column: If a specific chiral stationary phase for your analytes is not available or is prohibitively expensive, the indirect method provides a viable alternative using common achiral columns.[16]

However, derivatization adds complexity and potential sources of error, such as incomplete reactions, side products, or racemization during the process.[21][22]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing co-elution issues in amino acid analysis.

G start Co-elution of Isomers Observed decision1 Identify Isomer Type start->decision1 struct_isomers Structural Isomers (e.g., Leu/Ile) decision1->struct_isomers Positional / Structural stereo_isomers Stereoisomers (Enantiomers) (e.g., D/L-Ala) decision1->stereo_isomers Chiral / Stereo struct_sol1 Optimize Chromatography struct_isomers->struct_sol1 struct_sol2 Utilize Advanced MS Techniques struct_isomers->struct_sol2 struct_sol1_details • Use Mixed-Mode / HILIC Column • Adjust Mobile Phase (pH, Organic %) • Optimize Temperature struct_sol1->struct_sol1_details struct_sol2_details • Ion Mobility-MS (IM-MS) • Tandem MS (MS/MS or MS³) struct_sol2->struct_sol2_details decision2 Choose Separation Strategy stereo_isomers->decision2 stereo_sol1 Direct Method: Chiral Stationary Phase (CSP) decision2->stereo_sol1 No Derivatization stereo_sol2 Indirect Method: Chiral Derivatization decision2->stereo_sol2 Derivatization stereo_sol1_details • Select appropriate CSP (e.g., Teicoplanin) • LC-MS compatible mobile phases stereo_sol1->stereo_sol1_details stereo_sol2_details • Choose derivatizing agent (e.g., Marfey's) • Separate diastereomers on achiral column stereo_sol2->stereo_sol2_details

References

Technical Support Center: Optimizing Collision Energy for Aminoadipic acid-d6 MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoadipic acid-d6 in Multiple Reaction Monitoring (MRM) assays.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion (Q1) m/z for this compound?

A1: The molecular weight of this compound is 167.19 g/mol .[1][2][3][4] For positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ should be monitored at m/z 168.2 .

Q2: What are some predicted product ions (Q3) for this compound?

A2: While specific experimental data for this compound fragmentation is not widely published, we can predict likely product ions based on the fragmentation patterns of similar dicarboxylic acids. Common fragmentation pathways involve the loss of water (H₂O) and formic acid (HCOOH), as well as decarboxylation (loss of CO₂).

Based on these patterns, potential product ions to screen for during optimization include:

  • Loss of H₂O: m/z 150.2

  • Loss of HCOOH (formic acid): m/z 122.2

  • Loss of CO₂ (decarboxylation): m/z 124.2

It is crucial to experimentally verify and optimize these transitions.

Q3: Why is the signal intensity of my this compound standard unexpectedly low?

A3: Low signal intensity for a deuterated standard can be caused by several factors:

  • Suboptimal Collision Energy: The collision energy (CE) is a critical parameter that directly impacts the abundance of your fragment ions. If the CE is too low, fragmentation will be inefficient. If it's too high, the precursor or fragment ions may be excessively fragmented into smaller, unmonitored ions.

  • Incorrect MRM Transitions: You may be monitoring product ions that are not efficiently formed from the precursor.

  • Ion Source Conditions: Inefficient ionization in the ESI source can lead to a poor initial ion signal. Key parameters to check include spray voltage, gas temperatures, and gas flows.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound.

  • Standard Degradation: Ensure your standard is properly stored and has not degraded. Prepare a fresh stock solution to rule this out.

Q4: My signal for this compound is inconsistent between injections. What could be the cause?

A4: Inconsistent signal is a common issue in LC-MS/MS analysis.[5][6] Potential causes include:

  • LC System Issues: Problems with the autosampler, pump, or column can lead to variable injection volumes or poor chromatography.

  • Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity.

  • H/D Exchange: Deuterium atoms on the standard can sometimes exchange with hydrogen atoms from the solvent, particularly at non-neutral pH.[7] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.

  • Carryover: Residual sample from a previous injection can affect the current one.

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity.

Step 1: Verify MRM Transitions and Optimize Collision Energy

  • Action: Perform a collision energy optimization experiment as detailed in the "Experimental Protocol: Collision Energy Optimization for this compound" section below. This will ensure you are using the most sensitive transition and the optimal CE.

Step 2: Check Instrument Tune and Calibration

  • Action: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. A recent tune and calibration are essential for optimal performance.

Step 3: Optimize Ion Source Parameters

  • Action: Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow, and gas temperature to maximize the precursor ion signal.

Step 4: Evaluate for Matrix Effects

  • Action: Prepare a sample of your blank matrix and a sample with the matrix spiked with a known concentration of this compound. A significant decrease in signal in the spiked matrix sample compared to a clean solvent standard indicates ion suppression. If matrix effects are present, consider improving your sample preparation method (e.g., using solid-phase extraction) or adjusting your chromatographic conditions to separate the analyte from the interfering matrix components.

start Low Signal Intensity ce_opt Perform Collision Energy Optimization start->ce_opt Is CE optimized? start->ce_opt No tune_cal Check Instrument Tune & Calibration ce_opt->tune_cal Yes end Signal Improved ce_opt->end Signal restored source_opt Optimize Ion Source Parameters tune_cal->source_opt Yes tune_cal->end Signal restored matrix_eval Evaluate for Matrix Effects source_opt->matrix_eval Yes matrix_eval->end Signal restored cluster_prep Preparation cluster_ms Mass Spectrometer Setup cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work infuse Infuse Working Solution prep_work->infuse opt_source Optimize Source Parameters for Precursor (168.2) infuse->opt_source select_trans Select MRM Transition (e.g., 168.2 -> 122.2) opt_source->select_trans ce_ramp Perform Collision Energy Ramp (e.g., 5-40 eV) select_trans->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data det_opt Determine Optimal CE plot_data->det_opt

References

Technical Support Center: Minimizing Variability in Sample Preparation for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during metabolomics sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in metabolomics sample preparation?

A1: Variability in metabolomics can be introduced at multiple stages of sample preparation. Key sources include inconsistencies in sample collection and handling, metabolite degradation during storage and processing, and variations in the efficiency of metabolite extraction.[1] Batch effects, which can arise from changes in instrument performance, reagent lots, or operator differences over time, are also a significant contributor to unwanted variation.[1][2][3]

Q2: How critical is the timing of sample collection?

A2: The timing of sample collection is crucial as metabolite levels can be influenced by circadian rhythms, nutritional status, and physical activity. For optimal consistency and the highest chance of success, it is recommended to collect samples at the same time of day.[4]

Q3: What is "quenching" and why is it important for cellular metabolomics?

A3: Quenching is the rapid inactivation of enzymatic activity to halt metabolic processes, providing an accurate snapshot of the metabolome at a specific time point.[5] This is particularly critical for cellular and tissue samples where metabolites can turn over in seconds. Ineffective quenching can lead to altered metabolite concentrations and inaccurate results.

Q4: Can repeated freeze-thaw cycles affect my results?

A4: Yes, repeated freeze-thaw cycles can significantly impact the stability of metabolites.[6][7][8] Studies have shown that even a single freeze-thaw cycle can lead to a decrease in the reproducibility of metabolic profiles.[8] It is recommended to aliquot samples into smaller volumes after initial processing to avoid the need for repeated thawing of the entire sample.

Q5: What are "batch effects" and how can I minimize them?

A5: Batch effects are systematic technical variations that are not of biological origin and can occur when samples are processed or analyzed in different groups or "batches".[1][2][9] These can be caused by factors such as different sample preparation dates, changes in instrument performance, or different reagent lots.[1] To minimize batch effects, it is crucial to randomize the order of sample processing and analysis, and to include quality control (QC) samples (e.g., pooled samples) throughout the analytical run.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS

Possible Causes:

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase.

  • Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry.

  • Column Overload: Injecting too high a concentration of the sample.

  • Extra-column Volume: Issues with tubing or fittings causing band broadening.

Troubleshooting Steps:

  • Systematic Check: First, determine if the issue affects all peaks or just a specific analyte. If all peaks are affected, it's likely a system-wide issue (e.g., column, mobile phase). If only one peak is affected, it may be related to the analyte's specific chemistry.

  • Mobile Phase Optimization:

    • Ensure the mobile phase is freshly prepared and properly degassed.

    • For tailing peaks of acidic or basic compounds, adjust the mobile phase pH to ensure the analyte is in a single ionic state.

  • Column Health:

    • If a guard column is used, remove it and re-run the sample to see if the peak shape improves.

    • Backflush the analytical column according to the manufacturer's instructions.

    • If the problem persists, replace the column.

  • Injection Volume and Solvent:

    • Reduce the injection volume to check for column overload.

    • Ensure the sample solvent is compatible with the initial mobile phase conditions.

Issue 2: High Variability Between Replicates

Possible Causes:

  • Inconsistent sample collection or handling.

  • Variable efficiency in metabolite extraction.

  • Incomplete quenching of metabolism in cellular samples.

  • Instrumental drift during the analytical run.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that a strict and detailed Standard Operating Procedure (SOP) is followed for all sample preparation steps, from collection to extraction.

  • Optimize Quenching: For cellular metabolomics, verify that the quenching method is rapid and effective for your specific cell type. This may involve testing different quenching solutions and temperatures.

  • Evaluate Extraction Method: The choice of extraction solvent and method should be optimized for the metabolites of interest and the sample matrix to ensure consistent and high recovery.

  • Use of Internal Standards: Incorporate a mixture of stable isotope-labeled internal standards that are chemically similar to the target analytes to account for variability in extraction efficiency and instrument response.[10]

  • Monitor Instrument Performance: Inject QC samples at regular intervals throughout the analytical batch to monitor and correct for instrument drift.

Issue 3: Suspected Sample Contamination or Carryover

Possible Causes:

  • External Contamination: Introduction of contaminants from collection tubes, solvents, or the lab environment.

  • Carryover: Residual analyte from a previous injection appearing in the current chromatogram. This is common for "sticky" compounds.[11]

Troubleshooting Steps:

  • Blank Injections: Run solvent blanks and extraction blanks to identify the source of contamination. A peak present in the extraction blank but not the solvent blank points to contamination from the sample preparation workflow.

  • Material Check: Ensure all tubes, pipette tips, and solvents are of high purity and certified for mass spectrometry applications.

  • Troubleshooting Carryover:

    • Inject a blank sample immediately after a high-concentration sample to assess the extent of carryover.[12]

    • Optimize the wash steps in the autosampler method, potentially using a stronger solvent.

    • Inspect and clean the injection needle and sample loop.[13]

    • If carryover persists, it may be occurring on the analytical column, which may require more extensive washing or replacement.[12]

Issue 4: Ion Suppression or Enhancement in LC-MS

Possible Causes:

  • Co-eluting matrix components compete with the analyte for ionization, leading to a suppressed or enhanced signal.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte of interest from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[14]

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds before LC-MS analysis.

  • Use of Stable Isotope-Labeled Internal Standards: A co-eluting stable isotope-labeled internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.[14]

  • Post-Column Infusion Experiment: This experiment can identify regions of the chromatogram where ion suppression is occurring, helping to guide chromatographic optimization.[14]

Data Presentation

Table 1: Effect of Freeze-Thaw Cycles on Metabolite Reproducibility

Number of Freeze-Thaw CyclesDecrease in Reproducibility (Marine Microalgal Extracts)Notes
1~10%The largest decrease was observed during the first cycle.[8]
2An additional ~7%Reproducibility continues to decrease with subsequent cycles.[8]

Table 2: Stability of Metabolites in Human Plasma Stored at 4°C

Incubation Time at 4°CChange in Metabolite Levels
Up to 24 hoursMetabolite levels remained practically unchanged for 52 quantified metabolites.[15]

Table 3: Comparison of Metabolite Extraction Efficiencies for Different Methods in Human Tissues and Cells

Extraction ProtocolSample TypeRelative Performance (Number of Metabolites Detected Above LOD)
75% Ethanol/MTBELiver Tissue, HEK Cells, HL60 CellsPerformed best or among the best across these sample types.[16]
100% IsopropanolLiver Tissue, Bone Marrow, HL60 CellsPerformed well, particularly for liver and bone marrow.[16]
Methanol (B129727)/Acetonitrile/WaterAll tested (Liver, Bone Marrow, HEK, HL60)Consistently provided the lowest coverage of compounds.[16]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and straightforward method for removing proteins from plasma or serum prior to metabolomics analysis.

Materials:

  • Plasma or serum samples

  • Precipitation solution (e.g., ice-cold methanol or acetonitrile)

  • Internal Standard Solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 20,000 x g and maintaining 4°C

Procedure:

  • If samples are frozen, thaw them on ice or in a 4°C refrigerator.[17]

  • In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 20 µL of the Internal Standard Solution.

  • Add 800 µL of the ice-cold precipitation solution to achieve a 1:8 sample-to-solvent ratio.[17]

  • Vortex the tube vigorously to ensure thorough mixing.

  • Incubate the samples at 4°C for 30 minutes to facilitate further protein precipitation.[17]

  • Centrifuge the tubes at 20,000 x g for 10 minutes at 8°C to pellet the precipitated proteins.[17]

  • Carefully transfer 750 µL of the supernatant to a new, clean tube, being careful not to disturb the protein pellet.[17]

  • The supernatant is now ready for analysis or can be dried down and reconstituted in a suitable solvent.

Protocol 2: Bligh-Dyer Extraction for Tissues (Modified)

This is a liquid-liquid extraction method suitable for separating polar and non-polar metabolites.

Materials:

  • Tissue sample (pre-weighed and snap-frozen)

  • Methanol:Water solution (2:0.8, v/v)

  • Chloroform (B151607)

  • Homogenizer (e.g., bead beater)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer the frozen tissue sample to a tube containing the appropriate volume of ice-cold Methanol:Water solution and homogenization beads.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Add 1 part chloroform to the homogenate.

  • Vortex the mixture vigorously for 30 seconds and allow the phases to separate. Centrifugation at a low speed can aid phase separation.[18]

  • Carefully collect the upper aqueous layer (containing polar metabolites) and the lower organic layer (containing non-polar metabolites) into separate clean tubes.

  • For a more exhaustive extraction, the remaining protein pellet can be re-extracted.

  • The collected fractions can then be dried and reconstituted for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is used to clean up and concentrate analytes from complex matrices like urine. The specific sorbent and solvents will depend on the target analytes. This is a general protocol for a reversed-phase (e.g., C18) SPE cartridge.

Materials:

  • Urine sample (pre-centrifuged to remove particulates)

  • SPE cartridge (e.g., C18)

  • SPE manifold

  • Methanol (for conditioning and elution)

  • Ultrapure water (for equilibration and washing)

  • Collection tubes

Procedure:

  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent dry out.[19]

  • Equilibration: Pass 1-2 column volumes of ultrapure water through the cartridge to prepare it for the aqueous sample.[19]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5–1 mL/min).[19]

  • Washing: Pass 1-3 mL of a weak solvent (e.g., ultrapure water or a low percentage of organic solvent in water) through the cartridge to wash away salts and other unretained interferences.[19]

  • Elution: Elute the retained analytes with 1-2 mL of a strong solvent (e.g., methanol or acetonitrile). Collect the eluate in a clean tube. Multiple, smaller elution steps may improve recovery.[19]

  • The eluate can then be analyzed directly or dried and reconstituted.

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_extraction Metabolite Extraction cluster_analysis Analysis & Data Processing SampleCollection Standardized Sample Collection Quenching Metabolism Quenching (if applicable) SampleCollection->Quenching Storage Short-term Storage (4°C) / Long-term Storage (-80°C) Quenching->Storage ProteinPrecipitation Protein Precipitation Storage->ProteinPrecipitation LLE Liquid-Liquid Extraction Storage->LLE SPE Solid-Phase Extraction Storage->SPE Analysis LC-MS / GC-MS Analysis ProteinPrecipitation->Analysis LLE->Analysis SPE->Analysis DataProcessing Data Processing & Normalization Analysis->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis

Caption: A generalized workflow for metabolomics sample preparation and analysis.

troubleshooting_variability cluster_sources Potential Sources cluster_solutions Solutions Variability High Variability in Data Collection Inconsistent Sample Collection Variability->Collection Storage Improper Storage Variability->Storage Quenching Ineffective Quenching Variability->Quenching Extraction Variable Extraction Variability->Extraction BatchEffects Batch Effects Variability->BatchEffects SOPs Standardized Protocols (SOPs) Collection->SOPs Aliquoting Aliquoting Samples Storage->Aliquoting OptimizeQuench Optimize Quenching Method Quenching->OptimizeQuench InternalStandards Use Internal Standards Extraction->InternalStandards Randomization Sample Randomization BatchEffects->Randomization

Caption: Troubleshooting logic for addressing high variability in metabolomics data.

References

Impact of Aminoadipic acid-d6 concentration on quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of aminoadipic acid using Aminoadipic acid-d6 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the quantification of aminoadipic acid?

This compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based quantification, such as LC-MS/MS. Because it is chemically almost identical to the endogenous aminoadipic acid, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] By adding a known concentration of this compound to your samples, you can accurately quantify the native aminoadipic acid by calculating the ratio of the analyte's signal to the internal standard's signal. This corrects for variability during sample preparation, injection, and ionization.[2]

Q2: How does the concentration of this compound impact the accuracy and precision of quantification?

The concentration of the internal standard is a critical parameter that can significantly affect the linearity, accuracy, and precision of your results.[3] An inappropriate concentration can lead to non-linear calibration curves and biased measurements.[3][4]

Q3: What are the consequences of using too low a concentration of this compound?

If the concentration of this compound is too low, its signal may become saturated at higher concentrations of the native aminoadipic acid. This can lead to a non-linear response and an underestimation of the analyte at the upper end of the calibration curve.[3]

Q4: What are the consequences of using too high a concentration of this compound?

An excessively high concentration of the internal standard can suppress the ionization of the native aminoadipic acid, leading to a decreased signal for your analyte.[3] This can negatively impact the sensitivity of the assay, particularly at the lower limit of quantification (LLOQ).

Q5: What is the optimal concentration for this compound?

A general guideline is to use a concentration that falls within the mid-range of your calibration curve for the native aminoadipic acid.[3] Some studies suggest that a concentration higher than the upper limit of quantification (ULOQ) can sometimes improve the linearity of the calibration curve by normalizing ionization suppression effects.[3][5] However, the optimal concentration should be determined empirically during method development and validation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Non-Linear Calibration Curve Inappropriate internal standard concentration.Optimize the concentration of this compound. Test concentrations at the low, mid, and high points of the calibration curve to find the optimal response.[3]
Ion suppression or enhancement.A higher concentration of the internal standard may help to normalize ionization effects.[3]
Analyte multimer formation at high concentrations.Dilute the higher concentration standards and optimize ion source parameters (e.g., temperature, gas flows).[3]
Poor Accuracy and Precision Inconsistent internal standard concentration across samples.Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.
Differential matrix effects.Ensure co-elution of the analyte and internal standard by optimizing chromatographic conditions.[3]
Inaccurate Results at LLOQ High internal standard concentration suppressing the analyte signal.Reduce the concentration of the internal standard to a level that does not significantly suppress the analyte signal at the LLOQ.
Isotopic contribution from the internal standard to the analyte signal.Ensure the isotopic purity of the this compound is high (≥98%).[1]

Experimental Protocols

Protocol: Quantification of Aminoadipic Acid in Plasma using LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution of this compound in a suitable solvent (e.g., 50% methanol). The concentration of the working solution should be optimized as discussed in the FAQs and troubleshooting guide.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: A suitable column for amino acid analysis, such as a C18 or HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure the separation of aminoadipic acid from other matrix components and to achieve co-elution with this compound.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Aminoadipic acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values will depend on the instrument and experimental conditions and should be optimized.)

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of aminoadipic acid to this compound against the concentration of the aminoadipic acid standards.

  • The concentration of aminoadipic acid in the unknown samples is then calculated from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte Concentration curve->quant

Caption: Experimental workflow for aminoadipic acid quantification.

lysine_degradation lysine (B10760008) Lysine saccharopine Saccharopine lysine->saccharopine aminoadipate_semialdehyde α-Aminoadipate semialdehyde saccharopine->aminoadipate_semialdehyde aminoadipic_acid α-Aminoadipic acid aminoadipate_semialdehyde->aminoadipic_acid ketoadipic_acid α-Ketoadipic acid aminoadipic_acid->ketoadipic_acid glutaryl_coa Glutaryl-CoA ketoadipic_acid->glutaryl_coa acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa

Caption: Simplified lysine degradation pathway.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of amino acids is crucial across various scientific disciplines, from clinical diagnostics to drug development. While several analytical techniques are available, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted platform. This guide provides an objective comparison of LC-MS/MS with alternative methods, supported by experimental data, and offers detailed protocols for method validation in accordance with regulatory standards.

Comparison of Amino Acid Quantification Methods

The choice of analytical method depends on factors such as sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a comparison of common techniques for amino acid analysis.[1][2][3]

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of analytes.High sensitivity and specificity.[4] Capable of analyzing underivatized amino acids.[1][5] High throughput and can quantify a large panel of amino acids in a single run.[5][6]Susceptible to ion suppression and matrix effects.[4] Isomers can be difficult to differentiate without appropriate chromatography.[3][4]
HPLC with Fluorescence Detection (HPLC-FLD) Chromatographic separation of amino acids that have been chemically derivatized to make them fluorescent.[7][8]High sensitivity and reproducibility.[7] Well-established and robust methods are available.Requires a derivatization step, which can add complexity and introduce variability.[9] Can be time-consuming.[10]
Ion-Exchange Chromatography (IEC) with Ninhydrin (B49086) Separation based on the charge of the amino acids, followed by post-column derivatization with ninhydrin for colorimetric detection.Considered a gold-standard method due to its precision and minimal sample preparation.[10]Time-consuming and not suitable for high-throughput analysis.[11] May lack the ability to separate certain substances.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile amino acid derivatives by gas chromatography, followed by mass spectrometry detection.Offers high resolution and reproducible retention times.[2]Requires mandatory chemical derivatization to make amino acids volatile.[1][2]

LC-MS/MS Method Validation: Workflow and Parameters

A validated bioanalytical method is essential for ensuring the reliability and acceptability of study data.[12][13] The validation process for an LC-MS/MS method for amino acid quantification should adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[12][14][15]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for amino acid analysis.

LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Review Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile or TFA) Spike->Precipitate LC Chromatographic Separation (e.g., HILIC or Reversed-Phase) Precipitate->LC DataAcq Data Acquisition & Peak Integration MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS MS->DataAcq Validation Validation Parameter Assessment DataAcq->Validation Results Validated Quantitative Results Validation->Results

Caption: Workflow for LC-MS/MS amino acid quantification and method validation.

Detailed Experimental Protocols

Sample Preparation Protocol (Plasma)

This protocol is a representative example for the preparation of plasma samples for amino acid analysis.

  • Aliquoting: Thaw frozen plasma samples on ice. Vortex each sample and aliquot 50 µL into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution containing stable-isotope-labeled amino acids to each plasma sample.[16]

  • Protein Precipitation: Add 150 µL of methanol (B129727) or a solution containing trifluoroacetic acid to precipitate proteins.[17][18] Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][17]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Dilution & Injection: The supernatant may be diluted further with the initial mobile phase before injecting a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[5][17][18]

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters for the analysis of underivatized amino acids.

  • Liquid Chromatography (LC):

    • Column: A column suitable for retaining polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Intrada Amino Acid column) is often used.[16]

    • Mobile Phase A: An aqueous solution, for example, 100 mM ammonium (B1175870) formate (B1220265) in water.[16]

    • Mobile Phase B: An organic solvent mixture, such as acetonitrile, water, and formic acid (e.g., 95:5:0.3, v/v/v).[16]

    • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[16][17]

    • Gradient: A gradient elution is employed to separate the various amino acids over a short run time, often around 13 minutes.[16]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used.[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard are monitored.[16]

Data Presentation: Validation Parameters and Acceptance Criteria

Method validation is performed to ensure the assay is reliable for its intended purpose.[12] The following table summarizes the key validation parameters and their typical acceptance criteria as recommended by the FDA.[12][14][15][19]

Validation ParameterDescriptionAcceptance CriteriaTypical LC-MS/MS Performance
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[19]No significant interfering peaks at the retention time of the analyte and internal standard.High, due to the specificity of MRM transitions.
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.Excellent linearity (r² > 0.998) over a physiological range (e.g., 0.2–200.0 µM).[20]
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.[19]Accuracy: Within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).Intra-day and inter-day accuracies are typically within 85-115% and precisions are <15%.[17][20]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy and precision criteria must be met.LLOQs in the low micromolar to high nanomolar range are achievable.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.The CV of the matrix factor across different lots of matrix should be ≤ 15%.Assessed by comparing the response of an analyte in post-extraction spiked samples to that in a neat solution. Stable-isotope-labeled internal standards help to minimize matrix effects.[16]
Stability The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.Analyte concentrations should be within ±15% of the nominal concentration.Stability is evaluated for freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures.

References

A Head-to-Head Comparison: Aminoadipic Acid-d6 vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of analytes is paramount. In liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. This guide provides an objective, data-driven comparison of two common types of SIL internal standards, using Aminoadipic acid as a representative analyte: the deuterium-labeled (Aminoadipic acid-d6) and the carbon-13-labeled (¹³C) variants.

The ideal internal standard should have physicochemical properties nearly identical to the analyte it is meant to track.[1] This allows it to co-elute chromatographically and experience the same ionization efficiencies and matrix effects in the mass spectrometer, thereby providing the most accurate correction.[2] While both deuterium (B1214612) and ¹³C-labeling strategies aim to achieve this, subtle but critical differences in their chemical nature can lead to significant variations in analytical performance.

Core Principles: Why Isotopic Labeling Matters

In LC-MS-based quantification, SIL internal standards are added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the workflow.[3][4] Because the SIL standard is chemically almost identical to the analyte, it experiences similar losses during sample preparation and similar ionization suppression or enhancement (matrix effects) during analysis.[5][6] By calculating the ratio of the analyte's MS signal to the internal standard's MS signal, these variations can be effectively normalized, leading to highly accurate and precise results.[7] The choice of isotope, however, is a critical decision.

Performance Face-Off: Deuterium (d6) vs. Carbon-13 (¹³C)

The primary distinction between deuterium and ¹³C-labeled standards lies in the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect".[8]

  • Deuterium (²H or D) Labeling: Replacing hydrogen with deuterium (e.g., this compound) can slightly alter the molecule's lipophilicity.[8] This change can be sufficient to cause a small shift in retention time on a reversed-phase LC column. If the analyte and its deuterated internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.[2][5] Studies have shown that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more when they are not completely co-eluted.[5] Furthermore, deuterium labels, particularly on certain positions of a molecule, can be susceptible to back-exchange with hydrogen from the solvent, which would compromise data integrity.

  • Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the carbon skeleton of the molecule results in a standard that is chemically and chromatographically almost indistinguishable from the native analyte.[9][10] This ensures true co-elution, meaning both compounds pass through the mass spectrometer's ion source at the exact same time, experiencing the identical impact of any matrix components.[10] This leads to more robust and accurate correction for matrix effects.[11] Additionally, ¹³C labels are completely stable and not at risk of isotopic exchange.[1][9]

The following diagram illustrates how a chromatographic shift in a deuterated standard can lead to inaccurate matrix effect correction.

cluster_0 Scenario 1: 13C-Labeled Standard (Ideal) cluster_1 Scenario 2: Deuterium-Labeled Standard (Isotope Effect) A1 Analyte Peak IS1 13C-IS Peak ME1 Matrix Effect (Ion Suppression) ME1->A1 ME1->IS1 Caption1 Perfect co-elution ensures both analyte and IS experience the same matrix effect. A2 Analyte Peak IS2 d6-IS Peak ME2 Matrix Effect (Ion Suppression) ME2->A2 Caption2 Retention time shift causes the d6-IS to elute outside the zone of maximum matrix effect, leading to inaccurate correction. G start Start: Biological Sample (e.g., Plasma) prep 1. Sample Preparation (Thaw, Aliquot) start->prep spike 2. Add Internal Standard (this compound or 13C-IS) prep->spike extract 3. Protein Precipitation & Centrifugation spike->extract analyze 4. LC-MS/MS Analysis (HILIC, MRM Mode) extract->analyze process 5. Data Processing (Peak Area Ratio Calculation) analyze->process quantify 6. Quantification (Calibration Curve) process->quantify end End: Final Concentration quantify->end

References

A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantification of molecules in complex biological matrices, stable isotope dilution (SID) assays, particularly when coupled with mass spectrometry (SID-MS), have established themselves as the gold standard. This guide provides an objective comparison of the performance of SID assays against other common analytical methods, supported by experimental data. We also offer a detailed methodology for key experiments and visualizations to clarify the underlying principles and workflows.

The core principle of stable isotope dilution lies in the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the internal standard behaves identically to the native analyte during sample preparation and analysis, it effectively corrects for analyte loss and mitigates matrix effects, leading to superior accuracy and precision.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of Stable Isotope Dilution Mass Spectrometry (SID-MS) compared to other widely used analytical techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Label-Free Mass Spectrometry.

Table 1: Comparison of Method Performance for Small Molecule Quantification

ParameterStable Isotope Dilution-MS (SID-MS)HPLC-UV
Accuracy (% Recovery) 95-105%80-120%
Precision (% CV) < 5%5-15%
Linearity (R²) > 0.99> 0.98
Limit of Quantification (LOQ) Low ng/mL to pg/mLµg/mL to high ng/mL
Specificity Very HighModerate to High
Matrix Effect Minimal (compensated by IS)Significant

Table 2: Comparison of Method Performance for Protein/Peptide Quantification

ParameterStable Isotope Dilution-MS (SID-MS)ELISALabel-Free MS
Accuracy (% Recovery) 90-110%80-120%Variable
Precision (% CV) < 15%15-25%15-30%
Linearity (R²) > 0.99Often non-linear> 0.95
Limit of Quantification (LOQ) Low ng/mLpg/mL to ng/mLHigh ng/mL to µg/mL
Specificity High (sequence-specific)High (epitope-specific)Moderate
Throughput ModerateHighHigh
Multiplexing Capability HighLimitedHigh

Data compiled from multiple sources to provide a representative comparison. Actual performance may vary based on the specific analyte, matrix, and instrumentation.

Experimental Protocols

A generalized, step-by-step protocol for the quantitative analysis of a small molecule in a biological matrix (e.g., plasma) using a stable isotope dilution assay with LC-MS/MS is provided below.

1. Materials and Reagents

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid or other modifiers for mobile phases

  • Protein precipitation solvent (e.g., cold acetonitrile)

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of the analyte and the SIL-IS in an appropriate solvent.

  • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.

  • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation

  • Thaw frozen biological samples on ice.

  • Aliquot a precise volume of the sample, calibration standards, and QCs into microcentrifuge tubes.

  • Add a known amount of the SIL-IS solution to each tube. Vortex briefly to mix. This step is critical as the SIL-IS will correct for any analyte loss from this point forward.

  • Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3x the sample volume) to each tube to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a specific volume of the reconstituted sample onto the analytical column (e.g., a C18 column).

  • Separate the analyte and SIL-IS from other matrix components using a suitable gradient elution program.

  • Detect the analyte and SIL-IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the SIL-IS.

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the SIL-IS in each chromatogram.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each sample, standard, and QC.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the slope and intercept.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a stable isotope dilution assay.

SID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add Known Amount of Stable Isotope-Labeled Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Cal Generate Calibration Curve Ratio->Cal Quant Quantify Analyte Concentration Cal->Quant

Caption: A generalized workflow for a stable isotope dilution assay.

Application in a Signaling Pathway

Stable isotope dilution assays are invaluable for accurately quantifying proteins and small molecules within signaling pathways, providing crucial data for understanding disease mechanisms and drug action. The diagram below illustrates a simplified kinase signaling pathway where precise quantification of phosphorylated proteins is essential.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase1_P Kinase 1-P (Quantified by SID-MS) Kinase1->Kinase1_P ATP->ADP Kinase2 Kinase 2 Kinase1_P->Kinase2 Kinase2_P Kinase 2-P (Quantified by SID-MS) Kinase2->Kinase2_P ATP->ADP TF Transcription Factor Kinase2_P->TF TF_P Transcription Factor-P (Quantified by SID-MS) TF->TF_P ATP->ADP Gene Target Gene TF_P->Gene Transcription

Caption: A simplified kinase signaling pathway.

A Comparative Guide to Aminoadipic Acid Assays: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminoadipic acid, a key biomarker in various metabolic pathways, is paramount. This guide provides a comparative overview of the linearity and recovery performance of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As of our latest research, a dedicated commercial ELISA kit for the direct quantification of aminoadipic acid was not readily identifiable.

This document summarizes quantitative data from linearity and recovery studies, outlines detailed experimental protocols, and presents visual workflows to aid in the selection of the most suitable assay for your research needs.

Performance Data Overview

The following tables summarize the linearity and recovery data for LC-MS/MS and GC-MS assays for the analysis of aminoadipic acid and other amino acids.

Table 1: Linearity of Aminoadipic Acid Assays

ParameterLC-MS/MSGC-MS
Analyte α-Aminoadipic acidGeneral Amino Acids
Linearity Range 1 - 500 µmol/L[1]Not explicitly stated for aminoadipic acid. General amino acid methods show good linearity.
Correlation Coefficient (r²) >0.990[1]>0.998 for several amino acids.

Table 2: Recovery and Precision of Aminoadipic Acid Assays

ParameterLC-MS/MSGC-MS
Analyte α-Aminoadipic acidGeneral Amino Acids
Accuracy (% Recovery) 92.54% - 107.46% (at 5, 50, and 100 µmol/L)[1]96% - 105% for most amino acids (tryptophan 87%).[2]
Intra-Assay Precision (%CV) 5.74% - 11.7%[1]Not explicitly stated for aminoadipic acid. Generally <15% for other amino acids.
Inter-Assay Precision (%CV) 6.75% - 11.4%[1]Not explicitly stated for aminoadipic acid. Generally <15% for other amino acids.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below, providing a framework for reproducing these experiments.

LC-MS/MS Sample Preparation and Analysis

This direct "dilute and shoot" method is designed for the rapid analysis of amino acids in plasma without the need for derivatization.

1. Sample Preparation:

  • To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Centrifuge the mixture at 4200 rpm for 10 minutes.

  • Transfer 27.5 µL of the clear supernatant to a new tube.

  • Add 2 µL of the internal standard working solution.

  • Add 225 µL of the mobile phase B (acetonitrile:water 90:10, with 0.5% formic acid and 1 mM ammonium (B1175870) formate).

  • The sample is now ready for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Column: Raptor Polar X column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient is used to separate the amino acids.

  • Flow Rate: Typically around 0.5 mL/min.

  • Total Run Time: Approximately 13 minutes.[1]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transition for α-aminoadipic acid is typically m/z 162 -> 116.

GC-MS Sample Preparation and Analysis

Gas chromatography-mass spectrometry for amino acid analysis requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation (General Protocol):

  • Deproteinization: Similar to the LC-MS/MS protocol, proteins are precipitated from the plasma sample using an acid (e.g., sulfosalicylic acid).

  • Purification: The supernatant containing the amino acids is often purified using an ion-exchange resin.

  • Derivatization: A two-step derivatization is commonly employed:

    • Esterification: The carboxyl groups of the amino acids are esterified, for example, with methanolic HCl.

    • Acylation: The amino groups are then acylated, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA).[3][4]

  • Extraction: The derivatized amino acids are extracted into an organic solvent (e.g., toluene) for injection.[3]

2. Chromatographic Conditions:

  • Column: A capillary column suitable for amino acid derivative separation (e.g., Optima 17).[3]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

3. Mass Spectrometry Detection:

  • Ionization Mode: Negative Chemical Ionization (NCI) is often used for pentafluorobenzyl (PFB) derivatives.[1]

  • Detection: Selected Ion Monitoring (SIM) is employed to quantify the target analytes. For the PFB derivative of α-aminoadipic acid, characteristic ions at m/z 520 and m/z 322 can be monitored.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both LC-MS/MS and GC-MS assays.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_SSA Add Sulfosalicylic Acid Plasma->Add_SSA Centrifuge Centrifuge Add_SSA->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS_MP Add Internal Standard & Mobile Phase Supernatant->Add_IS_MP Ready_Sample Sample Ready for Injection Add_IS_MP->Ready_Sample LC_Separation LC Separation Ready_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for aminoadipic acid analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Deproteinize Deproteinization Plasma->Deproteinize Purify Purification (Ion Exchange) Deproteinize->Purify Derivatize Derivatization (Esterification & Acylation) Purify->Derivatize Extract Solvent Extraction Derivatize->Extract Ready_Sample Sample Ready for Injection Extract->Ready_Sample GC_Separation GC Separation Ready_Sample->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS workflow for aminoadipic acid analysis.

References

A Guide to Inter-Laboratory Comparison of Aminoadipic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-aminoadipic acid (2-AAA), a key intermediate in lysine (B10760008) metabolism. Elevated levels of 2-AAA have been identified as a predictive biomarker for the development of type 2 diabetes and are implicated in various other metabolic and neurological disorders.[1][2] Given its growing clinical relevance, the ability to accurately and reproducibly measure 2-AAA across different laboratories is of paramount importance for research and potential diagnostic applications.

Biological Role and Metabolic Pathway of 2-Aminoadipic Acid

2-Aminoadipic acid is a crucial intermediate in the catabolism of the essential amino acid lysine. This process primarily occurs in the mitochondria. The pathway begins with the conversion of lysine to saccharopine, which is then metabolized to α-aminoadipate semialdehyde and subsequently oxidized to form 2-aminoadipic acid.[1] 2-AAA is then transaminated to α-ketoadipate, which is further metabolized to acetyl-CoA, a central molecule in cellular metabolism.[3] Dysregulation of this pathway can lead to elevated 2-AAA levels, which have been associated with an increased risk of developing diabetes, cardiovascular disease, and certain neurological conditions.[1][3]

Lysine Catabolism Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine L-lysine-ketoglutarate reductase Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->Aminoadipate_Semialdehyde Saccharopine dehydrogenase Aminoadipic_Acid 2-Aminoadipic Acid Aminoadipate_Semialdehyde->Aminoadipic_Acid Aminoadipate-semialdehyde dehydrogenase Ketoadipate α-Ketoadipate Aminoadipic_Acid->Ketoadipate 2-aminoadipate transaminase Acetyl_CoA Acetyl-CoA Ketoadipate->Acetyl_CoA α-ketoadipate dehydrogenase

Fig. 1: Simplified diagram of the lysine catabolism pathway leading to 2-aminoadipic acid.

Comparison of Analytical Methodologies

The quantification of 2-aminoadipic acid in biological matrices is most commonly performed using chromatographic techniques coupled with mass spectrometry or other detection methods. The following tables summarize the performance characteristics of various published methods.

Table 1: Performance of LC-MS/MS Methods for 2-Aminoadipic Acid Quantification

ParameterMethod 1 (Plasma)Method 2 (Urine)
Instrumentation UHPLC-MS/MSLC-MS/MS
Linearity (Range) Not SpecifiedNot Specified
Precision (CV%) <10%Not Specified
Accuracy (Recovery %) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 2: Performance of HPLC-Based Methods for Amino Acid Analysis (Including 2-AAA)

ParameterMethod 3 (Plasma)Method 4 (Feed)
Instrumentation HPLC with OPA derivatizationHPLC with OPA/FMOC derivatization
Linearity (r²) >0.99>0.9999
Precision (RSD%) <4%<4.57%
Accuracy (Recovery %) 96-105%93.3-109.4%
Limit of Quantification (µg/cm³) Not Specified for 2-AAA0.011–5.272

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the quantification of 2-aminoadipic acid based on common practices.

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Plasma
  • Protein Precipitation: To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution.

  • Centrifugation: Vortex the mixture and then centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Dilution and Internal Standard Addition: Add 2 µL of an internal standard working solution and 225 µL of the initial mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium (B1175870) formate).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Amino Acid Analysis by HPLC with Pre-column Derivatization
  • Hydrolysis (for protein-bound amino acids): Acid hydrolysis of the sample is performed (e.g., 6 M HCl at 110°C for 24 hours or 150°C for 6 hours). This step is omitted for free amino acid analysis.

  • Derivatization: Automated pre-column derivatization is performed using reagents like o-phthaldialdehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.

  • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column (e.g., ZORBAX Eclipse-AAA).

  • Detection: Detection is typically carried out using a diode-array detector.

Experimental Workflow for 2-AAA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution & Internal Standard Addition Supernatant_Collection->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification

Fig. 2: A generalized experimental workflow for 2-aminoadipic acid quantification by LC-MS/MS.

Recommendations for Inter-Laboratory Comparison

To ensure the validity and comparability of 2-aminoadipic acid measurements across different laboratories, the following practices are recommended:

  • Participation in Proficiency Testing (PT): Where available, participation in formal PT schemes is the best way to assess laboratory performance. These programs provide an external and objective evaluation of a laboratory's ability to produce accurate results.

  • Use of Certified Reference Materials (CRMs): Analyzing CRMs with a known concentration of 2-aminoadipic acid can help to assess the accuracy of a laboratory's measurement method.

  • Informal Inter-Laboratory Comparisons: In the absence of formal PT schemes, laboratories can organize their own inter-laboratory comparisons by exchanging and analyzing a common set of samples.

  • Method Harmonization: Adopting standardized and well-validated methods across laboratories can help to reduce measurement variability. This includes harmonization of sample collection, preparation, and analytical procedures.

By implementing these quality assurance measures, the scientific community can have greater confidence in the data generated for this important biomarker, facilitating further research into its role in health and disease.

References

A Comparative Guide to the Determination of Aminoadipic Acid: Evaluating Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of aminoadipic acid (AAA), a key biomarker in various metabolic pathways and diseases, is of paramount importance. The ability to reliably detect and quantify this analyte at low concentrations is critically dependent on the analytical methodology employed. This guide provides an objective comparison of common analytical techniques for determining the limit of detection (LOD) and limit of quantification (LOQ) of aminoadipic acid, supported by experimental data and detailed protocols.

Defining Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the minimum concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[1] These parameters are crucial for validating an analytical method and ensuring its fitness for purpose. Common approaches for their determination include the signal-to-noise (S/N) ratio and the calibration curve method, which utilizes the standard deviation of the response and the slope of the regression line. For LOD, a S/N ratio of 3:1 is often used, while for LOQ, a ratio of 10:1 is standard. Alternatively, LOD and LOQ can be calculated from the calibration curve as 3.3σ/S and 10σ/S, respectively, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Comparative Analysis of Analytical Methods

The quantification of aminoadipic acid is predominantly achieved through chromatographic techniques coupled with mass spectrometry (MS) or other detectors. The choice of method significantly impacts the achievable LOD and LOQ. This guide focuses on the comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for aminoadipic acid using different analytical platforms. These values are highly dependent on the specific instrumentation, sample matrix, and experimental conditions.

Analytical MethodDerivatizationSample MatrixLODLOQReference
LC-MS/MS NonePlasma-1 - 500 µmol/L (Linearity Range)[2]
LC-MS/MS NonePlasma-5.74 µmol/L (Control Plasma)[2][3]
LC-MS/MS iTRAQ®Urine-LLOQ: 1.0 µmol/L[4]
LC-MS/MS AccQTag UltraPlasma/Serum-LLOQ: 1, 3, or 10 µM (Analyte Dependent)[5][6]
GC-MS Propyl ChloroformateUrine-LLOQ: 1.0 µmol/L[4]
HPLC-UV OPAProtein Hydrolysate< 2.5% CV (Precision)< 2.5% CV (Precision)[7]

Note: LLOQ stands for Lower Limit of Quantification. The linearity range for the underivatized LC-MS/MS method suggests a broad quantifiable range, though a specific LOQ at the lower end is provided from control plasma analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key methods discussed.

LC-MS/MS without Derivatization

This method offers a straightforward approach by directly analyzing the amino acid.

  • Sample Preparation:

    • To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Centrifuge at 4200 rpm for 10 minutes.

    • Mix 27.5 µL of the supernatant with 2 µL of internal standard and 225 µL of mobile phase B.[2]

  • Chromatography:

    • Column: Raptor Polar X column.[2]

    • Mobile Phase A: Ammonium formate (B1220265) in water (pH 2.8).[8]

    • Mobile Phase B: Ammonium formate in water and acetonitrile (B52724) (80/20 v/v).[8]

    • Gradient: An 18-minute gradient elution is typically used.[8]

    • Column Temperature: 35 °C.[2]

  • Mass Spectrometry:

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.[8]

    • Scan Type: Selected Reaction Monitoring (SRM).[8]

    • Transitions for α-Aminoadipic Acid: Precursor ion (m/z) 162.1 -> Product ions (m/z) 98.1.[3]

LC-MS/MS with Derivatization (AccQTag Ultra)

Derivatization can enhance sensitivity and chromatographic performance.

  • Sample Preparation:

    • To 10 µL of plasma or serum, add 10 µL of water and 5 µL of the internal standard mixture.

    • Precipitate proteins with 40 µL of cold isopropanol (B130326) containing 1% formic acid.

    • After 20 minutes at -20 °C, centrifuge at 13,000 g for 10 minutes.

    • Transfer 10 µL of the supernatant for derivatization.[5]

  • Derivatization:

    • Utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra) to derivatize primary and secondary amines.

  • Chromatography:

    • Method: Reversed-phase gradient UPLC-MS/MS.[6]

    • A 7.5-minute separation can be achieved.[5][6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).[6]

    • Scan Type: Tandem mass spectrometry.

GC-MS with Derivatization (Propyl Chloroformate)

GC-MS provides an alternative with high chromatographic resolution.

  • Sample Preparation and Derivatization:

    • Direct derivatization of amino acids in diluted urine with propyl chloroformate.[4]

    • Stable isotope-labeled internal standards are used for quantification.[4]

  • Gas Chromatography:

    • The derivatives are separated on a GC column.

  • Mass Spectrometry:

    • Mass spectrometric quantification of the derivatized amino acids.[4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each methodology.

cluster_lcms_underivatized LC-MS/MS (Underivatized) Workflow A Plasma Sample B Protein Precipitation (Sulfosalicylic Acid) A->B C Centrifugation B->C D Supernatant Collection C->D E Addition of Internal Standard & Mobile Phase D->E F LC-MS/MS Analysis E->F

Workflow for underivatized LC-MS/MS analysis of aminoadipic acid.

cluster_lcms_derivatized LC-MS/MS (Derivatized) Workflow G Plasma/Serum Sample H Protein Precipitation (Isopropanol) G->H I Centrifugation H->I J Supernatant Collection I->J K Derivatization (e.g., AccQTag Ultra) J->K L LC-MS/MS Analysis K->L

Workflow for derivatized LC-MS/MS analysis of aminoadipic acid.

cluster_gcms GC-MS Workflow M Urine Sample N Dilution M->N O Derivatization (Propyl Chloroformate) N->O P GC-MS Analysis O->P

Workflow for GC-MS analysis of aminoadipic acid.

Conclusion

The determination of LOD and LOQ for aminoadipic acid is achievable through various analytical techniques, with LC-MS/MS being a prevalent and sensitive method. The choice between a derivatized and a non-derivatized approach depends on the required sensitivity, sample throughput, and the complexity of the sample matrix. While non-derivatized methods offer simplicity and speed, derivatization can significantly improve detection limits for trace-level analysis. GC-MS provides a robust alternative, particularly when high chromatographic separation is necessary. The selection of the most appropriate method should be based on a thorough validation process that considers the specific research or clinical question at hand. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions for their analytical needs.

References

Enhancing Cross-Platform Comparability of Metabolomics Data with Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and comparable metabolomics data across different analytical platforms is a significant challenge. This guide provides an objective comparison of metabolomics platforms and the critical role of internal standards in ensuring data integrity, supported by experimental data and detailed protocols.

The inherent variability in analytical platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR), can introduce systematic errors that obscure true biological variations.[1] The use of internal standards (IS) is a cornerstone of robust metabolomics analysis, correcting for technical variability at each stage of the workflow, from sample preparation to data acquisition.[2] Stable isotope-labeled internal standards are particularly effective as they closely mimic the physicochemical properties of the endogenous metabolites, allowing for accurate normalization and quantification.[2][3]

The Indispensable Role of Internal Standards

Internal standards are essential for:

  • Correcting Technical Variability: They account for variations in sample extraction efficiency, injection volume, and instrument response.[2]

  • Enhancing Data Normalization: By providing a stable reference point, internal standards allow for the adjustment of signal intensities, making data comparable across different samples, batches, and even laboratories.[2][4]

  • Improving Quantitative Accuracy: They are crucial for both relative and absolute quantification of metabolites, which is vital for biomarker discovery and validation.[2]

  • Ensuring Cross-Platform Comparability: The use of common internal standards across different analytical platforms is a key strategy for harmonizing data and enabling integrated analysis.[2]

Quantitative Comparison of Analytical Platforms

Table 1: Inter-laboratory Reproducibility of a Targeted Metabolomics Platform (LC-MS/MS) with Internal Standards

Metabolite ClassNumber of MetabolitesMedian Inter-laboratory CV (%)Metabolites with CV < 20% (%)
Acylcarnitines407.288
Amino Acids216.995
Biogenic Amines1911.568
Glycerophospholipids907.884
Sphingolipids158.193
Overall 189 7.6 85

Source: Adapted from a study on the inter-laboratory reproducibility of a targeted metabolomics kit using internal standards.[3][5] This table demonstrates the high reproducibility achievable with a standardized protocol that incorporates internal standards.

Table 2: Comparison of Analytical Precision (CV%) with Matching vs. Non-matching Internal Standards across different MS platforms

PlatformNumber of AnalytesMedian Between-Run CV% (Matching IS)Median Between-Run CV% (Non-matching IS)
GC-MS/MS255.916.6
LC-MS/MS 1162.75.6
LC-MS/MS 2244.511.2
LC-MS/MS 363.86.7

Source: Adapted from a study on quantifying precision loss with non-matching internal standards.[5] This data clearly shows that using a dedicated stable isotope-labeled internal standard for each analyte results in significantly better precision compared to using a non-matching internal standard.

Table 3: General Comparison of Metabolomics Platforms

FeatureGC-MSLC-MSNMR
Sensitivity HighVery HighModerate
Metabolite Coverage Volatile & semi-volatile compoundsBroad (polar & non-polar)Highly abundant metabolites
Reproducibility GoodGood (with IS)Excellent
Quantification Good (with IS)Good (with IS)Excellent (absolute)
Sample Derivatization Often requiredNot always requiredNot required

This table provides a general overview of the strengths and weaknesses of each platform. The use of internal standards is crucial for achieving good reproducibility and quantification, particularly for MS-based methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating high-quality, comparable metabolomics data.

Protocol 1: Comprehensive Multiplatform Metabolomics Analysis of Biological Samples

This protocol outlines a workflow for the analysis of biological samples (e.g., patient-derived skin fibroblasts) using both GC-MS and LC-MS platforms.[1][4]

1. Sample Harvesting and Metabolite Extraction:

  • Harvest cells using 80% methanol (B129727) solution to ensure optimal recovery and preservation of a wide range of metabolites.[1][4]

  • Immediately snap-freeze samples in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C. Studies have shown that storage in 80% methanol at this temperature for up to one month does not significantly affect metabolite concentrations.[1][4]

2. Sample Preparation for LC-MS Analysis:

  • Add a pre-cooled internal standard mixture (containing a suite of stable isotope-labeled standards relevant to the expected metabolite classes) to each sample.

  • Vortex the samples thoroughly.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a new tube for LC-MS analysis.

3. Sample Preparation for GC-MS Analysis:

  • Take an aliquot of the extracted sample supernatant.

  • Dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Perform a two-step derivatization:

    • First, add methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate at room temperature.

    • Second, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and amine groups. Incubate at a higher temperature (e.g., 70°C).

  • The derivatized sample is then ready for GC-MS analysis.

Protocol 2: Normalization of Metabolomics Data Using Internal Standards

This protocol describes the general steps for data normalization using internal standards, a critical step for improving data quality and comparability.

1. Addition of Internal Standards:

  • A precisely known amount of an internal standard or a mixture of internal standards is added to each sample before the extraction process.[4] The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[2]

2. Data Acquisition:

  • Analyze the samples using the chosen analytical platform (e.g., LC-MS, GC-MS). The instrument will detect and quantify both the endogenous metabolites and the added internal standards.

3. Data Processing:

  • Peak Integration: Integrate the peak areas for all metabolites and internal standards in each sample.

  • Normalization Calculation: For each metabolite, calculate the ratio of its peak area to the peak area of its corresponding internal standard.

    • Normalized Intensity = (Peak Area of Metabolite) / (Peak Area of Internal Standard)

  • This ratio corrects for variations in sample handling and instrument response. The normalized intensities can then be used for statistical analysis and comparison across samples and platforms.

Visualizing the Workflow

Clear visualization of experimental and data analysis workflows is crucial for understanding and reproducing complex metabolomics studies.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Addition of Internal Standards Sample->Add_IS Extraction Metabolite Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS NMR NMR Analysis Extraction->NMR GC_MS GC-MS Analysis Derivatization->GC_MS Processing Data Processing (Peak Picking, Alignment) LC_MS->Processing GC_MS->Processing NMR->Processing Normalization Normalization to Internal Standards Processing->Normalization Stats Statistical Analysis Normalization->Stats Integration Cross-Platform Data Integration Stats->Integration

A generalized workflow for a cross-platform metabolomics study.

Normalization_Workflow Raw_Data Raw Metabolomics Data (Peak Intensities) Calculate_Ratio Calculate Ratio: Metabolite Intensity / IS Intensity Raw_Data->Calculate_Ratio IS_Data Internal Standard Peak Intensities IS_Data->Calculate_Ratio Normalized_Data Normalized Metabolomics Data Calculate_Ratio->Normalized_Data Downstream_Analysis Downstream Statistical Analysis Normalized_Data->Downstream_Analysis

A logical workflow for data normalization using internal standards.

References

Evaluating Deuterated Standards for Regulatory Compliance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent frameworks of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the integrity of bioanalytical data is non-negotiable. A critical factor in ensuring data accuracy and reliability is the choice of an appropriate internal standard (IS) for chromatographic assays, particularly those using mass spectrometry. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by regulatory context, quantitative data, and detailed experimental protocols to ensure compliance and robust method performance.

The Regulatory Consensus: A Unified Approach Under ICH M10

Navigating the regulatory landscape for bioanalytical method validation has been significantly streamlined with the adoption of the International Council for Harmonisation (ICH) M10 guideline.[1] This harmonized framework, now the standard for both the FDA and EMA, provides a unified set of recommendations for ensuring the quality and consistency of bioanalytical data.[2][3] A central tenet of the ICH M10 guideline is the strong advocacy for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible.[1] The guideline underscores that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure precision and accuracy.[2] The absence of an internal standard requires explicit justification.[2]

Deuterated standards are considered the "gold standard" in mass spectrometry-based bioanalysis because they are chemically and physically almost identical to the analyte.[4] This ensures they co-elute chromatographically and exhibit the same behavior during sample extraction, and ionization in the mass spectrometer's source.[5][6] This near-perfect mimicry allows for effective normalization and compensation for a wide range of analytical variabilities, most notably matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over alternatives, such as structural analogs, is consistently demonstrated in experimental data. Structural analogs, while chemically similar, often have different physicochemical properties, leading to different extraction recoveries, chromatographic retention times, and ionization efficiencies.[6] This can result in a failure to accurately compensate for analytical variability, compromising data quality.[7]

Quantitative Data Summary

The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.

Table 1: Comparison of Assay Accuracy and Precision

Internal Standard TypeQC LevelMean Accuracy (%)Precision (%RSD)
Deuterated IS Low98.05.95
Medium99.27.2
High100.48.5
Analog IS Low96.812.5
Medium108.211.8
High95.513.2
No IS Low85.321.4
Medium115.718.9
High89.125.1

Data adapted from validation studies demonstrating the superior accuracy (closer to 100%) and precision (lower % Relative Standard Deviation) achieved with a deuterated internal standard.[8][9]

Table 2: Key Performance Characteristics of Internal Standards

CharacteristicDeuterated Internal StandardAnalog Internal Standard
Chromatographic Behavior Co-elutes with the analyteRetention time may differ
Extraction Recovery Highly similar to the analyteCan differ significantly
Ionization Efficiency Subject to the same matrix effects as the analyteIonization can be affected differently by matrix components
Potential for Crosstalk Possible if mass difference is insufficientLow
Regulatory Acceptance Strongly recommended by ICH, FDA, and EMAMay require extensive justification

Mandatory Visualizations

Logical Relationships and Workflows

internal_standard_selection start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) available? start->is_sil_available use_sil Use the Deuterated IS is_sil_available->use_sil Yes is_analog_available Is a suitable structural analog available? is_sil_available->is_analog_available No end_flow Proceed with method validation use_sil->end_flow use_analog Use the analog IS is_analog_available->use_analog Yes justify_no_is Justify the absence of an IS in the validation report is_analog_available->justify_no_is No extensive_validation Perform extensive validation to demonstrate the analog's suitability use_analog->extensive_validation justify_no_is->end_flow extensive_validation->end_flow

Decision-making flowchart for internal standard selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing aliquot Aliquot biological sample add_is Add deuterated IS aliquot->add_is precipitate Protein Precipitation / Extraction add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer supernatant centrifuge->transfer inject Inject sample transfer->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate peak areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify against calibration curve ratio->quantify

Bioanalytical sample preparation and analysis workflow.

Experimental Protocols

To ensure the suitability of a deuterated internal standard for regulatory submissions, a series of validation experiments must be rigorously conducted.

Protocol 1: Isotopic Purity and Crosstalk Assessment

Objective: To determine the isotopic purity of the deuterated standard and to assess the potential for crosstalk (interference) between the analyte and the internal standard.

Methodology:

  • Isotopic Purity Check:

    • Analyze a high concentration solution of the deuterated internal standard using high-resolution mass spectrometry (HRMS).[10]

    • Acquire the full scan mass spectrum to observe the isotopologue distribution.

    • Acceptance Criteria: The chemical purity should be >99% and the isotopic enrichment should be ≥98%.[10] The contribution of the unlabeled analyte (M+0) in the deuterated standard should be minimal.

  • Crosstalk Evaluation:

    • Inject a high concentration solution of the analyte (at the Upper Limit of Quantification, ULOQ) and monitor the mass transition of the internal standard.

    • Inject a high concentration solution of the internal standard and monitor the mass transition of the analyte.

    • Acceptance Criteria (as per ICH M10):

      • The response of any interfering peak at the retention time of the analyte in a blank sample spiked only with the internal standard should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[2]

      • The response of any interfering peak at the retention time of the internal standard in a blank sample should be less than 5% of the internal standard's response in the LLOQ sample.[2]

crosstalk_assessment analyte Analyte (High Conc.) Mass: m/z 454 monitor_is {Monitor IS Transition | m/z 458 -> 160} analyte->monitor_is is Deuterated IS (High Conc.) Mass: m/z 458 monitor_analyte {Monitor Analyte Transition | m/z 454 -> 160} is->monitor_analyte result_is Response should be < 5% of IS response at LLOQ monitor_is->result_is Assess Interference result_analyte Response should be < 20% of Analyte response at LLOQ monitor_analyte->result_analyte Assess Interference

Diagram illustrating the crosstalk assessment concept.
Protocol 2: Stability Assessment of Deuterated Standard

Objective: To ensure the deuterated internal standard is stable throughout the sample handling, storage, and analytical process, and that no deuterium-hydrogen exchange occurs.

Methodology:

  • Prepare Stability Samples:

    • Spike the deuterated IS into blank biological matrix at the working concentration.

    • Prepare a separate set of samples by spiking the IS into the mobile phase or reconstitution solvent.[10]

  • Incubate Under Various Conditions:

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temperature).

    • Bench-Top Stability: Store samples at room temperature for a duration that mimics the sample preparation time (e.g., 4-24 hours).

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 60, 90 days).

    • Processed Sample Stability (Autosampler): Store extracted samples in the autosampler at the set temperature (e.g., 4°C) for the maximum anticipated run time.

  • Analysis:

    • Analyze the stability samples against a freshly prepared calibration curve.

    • Monitor for any appearance or increase in the signal of the unlabeled analyte, which would indicate back-exchange.[10]

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Protocol 3: Matrix Effect and Recovery Assessment

Objective: To evaluate whether the deuterated internal standard effectively compensates for matrix-induced ion suppression or enhancement and tracks the analyte's recovery during extraction.

Methodology:

  • Prepare Three Sets of Samples (at low and high QC concentrations in at least six different sources of blank matrix):[11]

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)[11]

    • The IS-normalized MF should also be calculated to demonstrate compensation.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%. Recovery should be consistent, precise, and reproducible.

Conclusion

The use of deuterated internal standards is strongly endorsed by regulatory agencies and is scientifically proven to be the most robust approach for quantitative bioanalysis by LC-MS/MS.[1] Their near-identical physicochemical properties to the analyte ensure they effectively compensate for a wide range of analytical variables, leading to superior accuracy and precision.[8] While alternatives like structural analogs exist, they require extensive validation to prove their suitability and may still not adequately correct for matrix effects.[7] By adhering to the harmonized principles of the ICH M10 guideline and implementing the rigorous experimental protocols outlined in this guide, researchers can ensure their bioanalytical methods are robust, reproducible, and generate high-quality data that meets global regulatory expectations.

References

Justification for Using a Non-Matching Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In quantitative analytical chemistry, the use of an internal standard (IS) is a widely adopted technique to enhance the accuracy and precision of measurements.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation and analysis.[2] The ideal internal standard is an isotopically labeled version of the analyte (a "matching" standard), as its physicochemical properties are nearly identical to the analyte itself.[3][4] However, practical constraints often necessitate the use of a "non-matching" internal standard—a compound that is chemically similar but not identical to the analyte.

This guide provides a comprehensive justification for the use of non-matching internal standards, outlines the criteria for their selection, and presents a comparative analysis against matching standards, supported by experimental protocols and data.

When is a Non-Matching Internal Standard Necessary?

While isotopically labeled internal standards are considered the gold standard, particularly for mass spectrometry (MS)-based methods, their use is not always feasible.[5][6] A non-matching internal standard is a scientifically valid alternative under several common circumstances:

  • Lack of Availability: Isotopically labeled analogs are not commercially available for every analyte.[7] This is especially true for novel drug compounds, metabolites, or niche small molecules.

  • Prohibitive Cost: The synthesis of custom isotopically labeled standards can be expensive, which may not be viable for all projects or high-throughput screening applications.[6]

  • Analytical Technique Constraints: Non-mass spectrometric detectors, such as Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), or UV detectors, often cannot differentiate between an analyte and its co-eluting isotopically labeled counterpart.[7] In these cases, a structurally similar compound that is chromatographically resolved from the analyte is required.

  • Multi-Analyte Panels: In methods designed to quantify a large number of analytes simultaneously, it is often impractical to use a unique matching internal standard for each compound.[7] A common strategy is to select a few non-matching internal standards that represent the chemical properties and chromatographic behavior of different groups of analytes (e.g., early, middle, and late-eluting compounds).[7]

Selection Criteria for a Non-Matching Internal Standard

The success of the internal standard method hinges on the careful selection of an appropriate compound.[7] The fundamental principle is that the IS should mimic the behavior of the analyte as closely as possible throughout the entire analytical procedure.[5] Key selection criteria include:

  • Chemical and Structural Similarity: The IS should have a similar chemical structure, including functional groups and polarity, to the analyte.[8][9][10] This ensures comparable behavior during extraction, derivatization, and analysis.[5]

  • Similar Chromatographic Behavior: The IS should elute near the analyte of interest and exhibit a similar peak shape.[9][11] This ensures both compounds are exposed to similar matrix effects and instrumental variations during their chromatographic separation.

  • Absence from the Sample Matrix: The chosen IS must not be endogenously present in the samples being analyzed.[11]

  • Chemical Stability: The IS must be stable in the solvent, throughout the sample preparation process, and upon analysis.[8][10]

  • Similar Detector Response: For MS detectors, the IS should have a similar ionization efficiency to the analyte.[8][9] For other detectors, it should produce a strong, measurable signal that is distinct from the analyte.

  • Commercial Availability and Purity: The IS should be readily available in a pure form. Any impurities present should not interfere with the detection of the analyte.[12]

Comparison: Matching vs. Non-Matching Internal Standards

The choice between a matching (isotopically labeled) and a non-matching internal standard involves a trade-off between ideal performance and practical constraints.

FeatureMatching Internal Standard (Isotopically Labeled)Non-Matching Internal Standard (Structurally Similar)
Principle An isotopically labeled analog of the analyte (e.g., deuterated or ¹³C-labeled).[7]A different chemical compound with similar physicochemical properties to the analyte.[5]
Advantages - Nearly identical chemical and physical properties.[3]- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- Considered the "gold standard" for LC-MS analysis.[6]- More widely available and cost-effective.[6]- Can be resolved from the analyte, making it suitable for non-MS detectors.[7]- A single non-matching IS can be used for multiple analytes.[7]
Disadvantages - Not available for all compounds.[7]- Can be expensive.- Co-elution can be problematic for non-MS detectors.- Potential for isotopic interference if not carefully selected.[13]- Physicochemical properties are not identical, which may lead to imperfect correction.[14]- May exhibit different extraction recovery or ionization efficiency than the analyte.[13]- Requires careful validation to prove its suitability.[9]
Best For LC-MS or GC-MS bioanalysis, complex matrices, methods requiring the highest accuracy and precision.[5]Methods using non-MS detectors, routine analysis, multi-analyte panels, situations where a matching IS is unavailable or cost-prohibitive.[7]

Experimental Protocols

Methodology for Using a Non-Matching Internal Standard

The following protocol outlines the key steps for implementing a non-matching internal standard in a quantitative assay.

  • Selection of the Internal Standard: Choose a suitable non-matching IS based on the criteria outlined previously (chemical similarity, chromatographic behavior, etc.).

  • Preparation of Stock Solutions: Prepare separate, concentrated stock solutions of the analyte and the internal standard in a suitable solvent.

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking a blank matrix (or solvent) with varying concentrations of the analyte stock solution. Crucially, add a constant, known concentration of the internal standard stock solution to every calibration standard. The IS concentration should be chosen to give a strong, reliable detector response.

  • Sample Preparation: Add the same constant amount of the internal standard stock solution to all unknown samples and quality control (QC) samples at the earliest possible step in the sample preparation workflow (e.g., before protein precipitation or liquid-liquid extraction).[3] This ensures the IS compensates for analyte loss during the entire process.[5]

  • Data Acquisition: Analyze the prepared calibration standards, QCs, and unknown samples using the chosen analytical instrument (e.g., HPLC-UV, GC-MS).

  • Data Processing and Quantification:

    • For each injection, determine the peak area (or height) of the analyte and the internal standard.

    • Calculate the Response Ratio (RR) for each injection: RR = Analyte Peak Area / Internal Standard Peak Area .

    • Construct a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of the analyte (x-axis) for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by calculating their Response Ratios and interpolating the concentration from the calibration curve.

Sample Data Presentation

The use of an internal standard corrects for variability. The table below illustrates how raw analyte response can fluctuate, while the response ratio remains stable, leading to more precise quantification.

Sample IDAnalyte Conc. (ng/mL)Raw Analyte AreaRaw IS AreaResponse Ratio (Analyte/IS) Calculated Conc. (ng/mL)
Cal Std 11.010,500105,0000.100 1.0
Cal Std 25.051,500103,0000.500 5.0
Cal Std 310.098,00098,0001.000 10.0
Cal Std 450.0495,00099,0005.000 50.0
QC Low2.524,00096,0000.250 2.5
QC High40.0388,00097,0004.000 40.0
Unknown 1?147,00098,0001.500 15.0
Unknown 2?291,00097,0003.000 30.0

Visualizations

The following diagrams illustrate the decision-making process for selecting an internal standard and the general experimental workflow.

G start_node Start: Need for Internal Standard? decision_node1 Isotopically Labeled IS Available? start_node->decision_node1 Yes decision_node decision_node process_node process_node end_node end_node decision_node2 Is it for an MS Detector? decision_node1->decision_node2 Yes decision_node3 Is it Cost Effective? decision_node1->decision_node3 end_node_matching Use Matching (Isotopically Labeled) IS decision_node2->end_node_matching Yes end_node_nonmatching Use Non-Matching IS decision_node2->end_node_nonmatching No decision_node3->decision_node2 Yes decision_node3->end_node_nonmatching No

Caption: Decision tree for selecting an internal standard type.

References

Performance of different LC columns for amino acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC Columns for Amino acid Analysis

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of amino acids is paramount. As the building blocks of proteins, amino acids play a critical role in numerous biological processes, making their precise quantification essential in fields ranging from drug discovery to nutritional science. Liquid chromatography (LC) is a cornerstone technique for amino acid analysis, and the choice of LC column is a critical determinant of separation performance. This guide provides an objective comparison of the three primary types of LC columns used for amino acid analysis: Reversed-Phase (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

The selection of an appropriate LC column depends on several factors, including the specific amino acids of interest, the sample matrix, the desired sensitivity, and the available detection methods. Each column type operates on a different separation principle, offering distinct advantages and disadvantages in terms of retention, resolution, and overall performance.

Performance Comparison of LC Columns

The performance of RPLC, HILIC, and IEX columns for amino acid analysis is summarized below. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature. The following tables are compiled from various sources to provide a representative overview of each technique's capabilities.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is a widely used technique for amino acid analysis, but it requires a pre-column derivatization step. This is because most amino acids are too polar to be adequately retained on a nonpolar stationary phase. Derivatization not only enhances retention but also improves detection by introducing a chromophore or fluorophore.

Table 1: Performance Data for a Representative RPLC Column (Agilent AdvanceBio AAA)

Amino AcidRetention Time (min)Resolution (Rs)
Aspartic acid~2.5-
Glutamic acid~3.0>2.0
Serine~4.0>2.0
Glycine~5.0>2.0
Threonine~5.5>1.5
Alanine~6.5>2.0
Proline~7.5>2.0
Valine~8.5>2.0
Methionine~9.0>1.5
Isoleucine~9.5>1.5
Leucine~10.0>1.5
Phenylalanine~11.0>2.0
Lysine~12.0>2.0
Histidine~12.5>1.5
Arginine~13.5>2.0

Note: Data is estimated from representative chromatograms and may vary based on specific experimental conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds like amino acids, as it allows for their separation without the need for derivatization. HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Table 2: Performance Data for a Representative HILIC Column (Thermo Scientific Accucore-150-Amide-HILIC)

Amino AcidRetention Time (min)
Phenylalanine~2.0
Leucine/Isoleucine~2.2
Methionine~2.5
Tyrosine~3.0
Valine~3.2
Proline~3.5
Alanine~4.0
Threonine~4.5
Glycine~5.0
Serine~5.2
Glutamine~6.0
Asparagine~6.5
Aspartic Acid~7.5
Glutamic Acid~8.0
Histidine~9.0
Arginine~9.5
Lysine~10.0

Note: Data is estimated from representative chromatograms and may vary based on specific experimental conditions. Resolution data is often not explicitly provided in a tabular format for HILIC separations of a full amino acid panel.

Ion-Exchange Chromatography (IEX)

IEX has long been considered the "gold standard" for amino acid analysis due to its robustness and high resolving power.[1] This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. Cation-exchange chromatography is most commonly used, followed by post-column derivatization with ninhydrin (B49086) for detection.[2][3]

Table 3: Performance Data for a Representative Cation-Exchange Column (Pickering Laboratories High-efficiency Sodium Column)

Amino AcidRetention Time (min)
Aspartic Acid~4.0
Threonine~5.0
Serine~5.5
Glutamic Acid~6.5
Proline~8.0
Glycine~9.0
Alanine~10.0
Cystine~11.0
Valine~12.5
Methionine~13.0
Isoleucine~13.5
Leucine~14.0
Tyrosine~15.5
Phenylalanine~16.0
Histidine~19.0
Lysine~21.0
Ammonia~22.0
Arginine~24.0

Note: Data is estimated from a representative chromatogram for a 30-minute analysis of a protein hydrolysate.[3] Retention times can vary significantly based on the specific IEX method (e.g., sodium vs. lithium-based) and gradient conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the discussed LC column types.

Reversed-Phase LC with Pre-column Derivatization (Agilent AdvanceBio AAA)[4][5]
  • Column: Agilent AdvanceBio AAA (e.g., 4.6 x 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized amino acids, and then return to initial conditions for re-equilibration. A single run is typically completed in under 20 minutes.

  • Flow Rate: ~2.0 mL/min

  • Column Temperature: 40 °C

  • Derivatization: Automated online derivatization with o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.

  • Detection: Diode Array Detector (DAD) with monitoring at 338 nm (OPA derivatives) and 262 nm (FMOC derivatives).

HILIC for Underivatized Amino Acids (Thermo Scientific Accucore-150-Amide-HILIC)
  • Column: Thermo Scientific Accucore-150-Amide-HILIC (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A (e.g., 85-95%) and gradually increases the percentage of mobile phase B to elute the polar amino acids.

  • Flow Rate: ~0.4 - 0.6 mL/min

  • Column Temperature: 30-40 °C

  • Detection: Mass Spectrometry (MS) is typically used for the detection of underivatized amino acids due to their lack of a strong chromophore.

Ion-Exchange Chromatography with Post-column Derivatization (Pickering Laboratories Cation-Exchange)[3]
  • Column: Pickering Laboratories High-efficiency Sodium Cation-exchange Column (e.g., 4.6 x 110 mm)

  • Mobile Phases: A series of sodium citrate (B86180) buffers with increasing pH and/or sodium concentration are used in a step or linear gradient. For example, a method might use Na270, Na425, and Na640 buffers.[4]

  • Gradient: A programmed gradient of the different buffers is used to elute the amino acids based on their charge.

  • Flow Rate: ~0.6 mL/min

  • Column Temperature: A temperature gradient is often employed, for instance, starting at 35 °C and ramping up to 70 °C, to optimize separation.[4]

  • Post-column Derivatization: The column effluent is mixed with a ninhydrin reagent (e.g., Trione®) in a post-column reactor heated to ~130 °C.

  • Detection: UV-Vis detector at 570 nm for primary amino acids and 440 nm for secondary amino acids like proline.[3]

Workflow and Logical Relationships

The general workflow for amino acid analysis by LC involves several key steps, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen chromatographic method.

Amino_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_detection Detection cluster_analysis Data Analysis Hydrolysis Protein Hydrolysis (if necessary) Derivatization Pre-column Derivatization (RPLC only) Hydrolysis->Derivatization for RPLC Filtration Sample Filtration Hydrolysis->Filtration for HILIC/IEX Derivatization->Filtration Injection Sample Injection Filtration->Injection Column LC Column (RPLC, HILIC, or IEX) Injection->Column Elution Gradient Elution Column->Elution Post_Column Post-column Derivatization (IEX only) Elution->Post_Column for IEX Detector Detector (UV-Vis, FLD, or MS) Elution->Detector for RPLC/HILIC Post_Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

General workflow for amino acid analysis by liquid chromatography.

Conclusion

The choice of an LC column for amino acid analysis is a critical decision that impacts the quality and efficiency of the results.

  • Reversed-Phase Liquid Chromatography (RPLC) with pre-column derivatization offers a fast and sensitive method, particularly well-suited for protein hydrolysates. The Agilent AdvanceBio AAA and Waters AccQ•Tag Ultra systems are prominent examples of this approach.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) has gained prominence for its ability to analyze underivatized amino acids, simplifying sample preparation and making it highly compatible with mass spectrometry. This is especially beneficial for metabolomics studies.

  • Ion-Exchange Chromatography (IEX) , the traditional "gold standard," continues to be a highly robust and reproducible method, especially for complex sample matrices.[7] The post-column derivatization with ninhydrin provides excellent selectivity and is less susceptible to matrix effects.[8]

Ultimately, the optimal choice will depend on the specific requirements of the analysis. For high-throughput screening of protein hydrolysates where speed and sensitivity are key, a modern RPLC method with automated derivatization is an excellent choice. For metabolomics studies or when analyzing underivatized amino acids is preferred, HILIC coupled with mass spectrometry is a powerful option. When analyzing complex biological fluids and robustness is the primary concern, the time-tested method of ion-exchange chromatography with post-column derivatization remains a reliable and powerful technique.

References

Safety Operating Guide

Proper Disposal of Aminoadipic Acid-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Aminoadipic acid-d6, a deuterated stable isotope used in metabolic research. Adherence to these protocols is vital for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart and other laboratory chemicals.

Key Safety Information Summary

ParameterInformationCitation
Physical State Solid[1]
Hazard Statements May cause an allergic skin reaction. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Recommended PPE Chemical-resistant gloves, safety goggles with side-shields, lab coat.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids.[4]
First Aid: Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3][5]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Waste Characterization and Segregation
  • Unused Product: Pure, unused this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and bench paper, must also be disposed of as hazardous chemical waste.[6]

  • Solutions: If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. For instance, a solution in a flammable solvent must be treated as flammable and toxic waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong acids.[4]

Waste Containment and Labeling
  • Solid Waste:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and the original product container) in a designated, leak-proof hazardous waste container.[1]

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Liquid Waste (Solutions):

    • Collect liquid waste in a compatible, leak-proof container with a secure cap.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Do not use abbreviations.

    • If in a solution, list all constituents and their approximate percentages.

    • Include the date when the waste was first added to the container.

Storage and Pickup
  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2] This area should be away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent certified hazardous waste management provider.[4] Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Cleanup: Carefully sweep up solid material or absorb liquid spills. All cleanup materials must be placed in a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_waste_gen Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill_Kit Ensure Spill Kit is Accessible Characterize Characterize Waste (Unused, Contaminated, Solution) PPE->Characterize Segregate Segregate from Incompatibles (e.g., Strong Oxidizers) Characterize->Segregate Container Select Compatible Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) Container->Label Seal Seal Container Securely Label->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Request Request Pickup via Institution's EHS Office Store->Request Disposal Final Disposal by Certified Vendor (Incineration) Request->Disposal

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets (SDS). The primary recommended disposal method, based on SDS information, is incineration by a licensed professional waste disposal service. One SDS suggests dissolving or mixing the material with a combustible solvent before incineration.[5] This should only be performed by the waste disposal facility. Laboratory personnel should not mix hazardous waste unless explicitly approved by their institution's EHS office.

References

Personal protective equipment for handling Aminoadipic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Aminoadipic acid-d6, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a stable, isotopically labeled compound. While deuteration does not significantly alter the chemical hazards compared to its non-labeled counterpart, it is crucial to handle it with appropriate care. Based on the safety data sheets for Aminoadipic acid, the primary hazards include potential skin and eye irritation.[1][2] May cause an allergic skin reaction.[3][4]

The following table summarizes the required personal protective equipment for various stages of handling this compound.

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking Laboratory coat, safety glasses with side shields, nitrile gloves.
Weighing and Aliquoting (Solid Form) Laboratory coat, safety goggles, face shield (recommended), double gloves (nitrile), N95 respirator (if not handled in a chemical fume hood).[5]
Dissolving and Solution Handling Laboratory coat, safety goggles, nitrile gloves.
Waste Disposal Laboratory coat, safety goggles, nitrile gloves.

Experimental Workflow and Safety Precautions

The following diagram outlines the standard workflow for handling this compound, highlighting the key stages where specific safety measures and PPE are critical.

Workflow for Handling this compound cluster_storage Storage cluster_handling Handling Procedures cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. [Recommended: Refrigerate at 4°C for long-term storage] weighing Weighing (Solid) - Use a chemical fume hood or ventilated enclosure. - Wear appropriate PPE (see table). storage->weighing Retrieve from Storage dissolving Dissolving - Add solvent slowly to the solid. - Handle solutions in a well-ventilated area. weighing->dissolving Transfer for Dissolution experiment Experimental Use - Follow standard laboratory procedures. - Avoid generating aerosols. dissolving->experiment Use in Experiment waste_collection Waste Collection - Collect solid and liquid waste in separate, labeled, sealed containers. experiment->waste_collection Collect Waste disposal_procedure Disposal - Dispose of as hazardous chemical waste. - Follow institutional and local regulations. waste_collection->disposal_procedure Final Disposal

Caption: This diagram illustrates the key stages of handling this compound, from storage to disposal.

Detailed Protocols

3.1. Handling Precautions for Deuterated Compounds

Deuterated compounds like this compound are susceptible to isotopic exchange with atmospheric moisture, which can compromise experimental results.[6] To maintain isotopic purity:

  • Allow the container to reach room temperature before opening to prevent condensation.[6]

  • Handle the compound in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon, whenever possible.[6][7]

  • Use dry solvents and glassware.

3.2. Weighing and Handling Powdered this compound

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[3][8]

  • Personal Protective Equipment: Wear a lab coat, safety goggles, and nitrile gloves.[9] For handling larger quantities or when there is a risk of dust generation, consider using a face shield and an N95-rated respirator.[5][10]

  • Static Discharge: Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.

3.3. Solution Preparation

  • Solvent Addition: When dissolving, add the solvent to the solid material slowly to avoid splashing.

  • Compatibility: Ensure the chosen solvent is compatible with this compound and the experimental procedure.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[12]

4.2. Disposal Procedures

  • Labeling: All waste containers must be accurately labeled with the full chemical name and concentration.[13]

  • Institutional Guidelines: Dispose of all waste in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.[13][14] Never dispose of chemical waste down the drain or in regular trash unless specifically approved by EHS.[15]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][14] After rinsing, deface the label and dispose of the container as directed by your institution.

References

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